Nitrocefin
Description
Nitrocefin is a beta-lactam antibiotic, with diagnostic properties. Nitrocefin is sensitive to hydrolysis by all lactamases produced by gram-positive and gram-negative bacteria. This agent undergoes a color change as its amide bond is hydrolyzed by beta-lactamase, making it useful as a reagent in beta-lactamase activity studies.
chromogenic cephalosporin used for detection of beta-lactamase activity; Cefinase is name for nitrocefin on paper disc; RN given refers to (6R-(3(E),6 alpha,7 beta))-isomer; structure for mono-Na salt in second source
Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-3-[(E)-2-(2,4-dinitrophenyl)ethenyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O8S2/c26-16(9-14-2-1-7-34-14)22-17-19(27)23-18(21(28)29)12(10-35-20(17)23)4-3-11-5-6-13(24(30)31)8-15(11)25(32)33/h1-8,17,20H,9-10H2,(H,22,26)(H,28,29)/b4-3+/t17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNIIDJCEODSHA-OQRUQETBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C=CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318525 | |
| Record name | Nitrocefin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41906-86-9 | |
| Record name | Nitrocefin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41906-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrocefin [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041906869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrocefin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11592 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nitrocefin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITROCEFIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWP54G0J8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chromogenic Cephalosporin Nitrocefin: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Overview of Nitrocefin's Application in Antimicrobial Resistance Research and Drug Development
This technical guide provides an in-depth exploration of Nitrocefin, a chromogenic cephalosporin widely utilized in scientific research for the detection and characterization of β-lactamase enzymes. Tailored for researchers, scientists, and drug development professionals, this document details the core principles of Nitrocefin-based assays, quantitative data on its interaction with various β-lactamases, and explicit experimental protocols.
Core Principles and Mechanism of Action
Nitrocefin serves as a key analytical tool in the study of bacterial antibiotic resistance. Its utility lies in its ability to produce a distinct color change upon hydrolysis by β-lactamases, enzymes that are a primary mechanism of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins.
The intact Nitrocefin molecule is yellow, with a maximum absorbance (λmax) around 390 nm.[1] When a β-lactamase enzyme is present, it catalyzes the cleavage of the amide bond within the β-lactam ring of the Nitrocefin molecule. This irreversible hydrolysis induces a conformational change in the molecule's chromophore, resulting in a shift in its light-absorbing properties. The hydrolyzed product is red, with a λmax of approximately 486 nm.[1] This stark color transition from yellow to red provides a rapid and straightforward visual indicator of β-lactamase activity. This reaction can be monitored and quantified spectrophotometrically, making it suitable for both qualitative and quantitative assessments.
Quantitative Data: Physicochemical Properties and Enzyme Kinetics
A thorough understanding of Nitrocefin's properties and its kinetic interactions with various β-lactamases is crucial for accurate and reproducible experimental design.
Physicochemical Properties of Nitrocefin
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₆N₄O₈S₂ | [1] |
| Molecular Weight | 516.50 g/mol | [1] |
| Appearance | Yellow to orange-yellow solid | - |
| λmax (intact) | ~390 nm (at pH 7.0) | [1] |
| λmax (hydrolyzed) | ~486 nm (at pH 7.0) | |
| Molar Extinction Coefficient (hydrolyzed) | 20,500 M⁻¹cm⁻¹ at 486 nm | - |
| Solubility | Soluble in DMSO (≥20.24 mg/mL), insoluble in water and ethanol. | |
| Storage | Store solid at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for several months, while aqueous working solutions are less stable and should be used within a shorter timeframe (e.g., 14 days). | - |
Kinetic Parameters of β-Lactamases with Nitrocefin
The Michaelis-Menten kinetic parameters, Kₘ (Michaelis constant) and kcat (turnover number), are critical for characterizing the efficiency of different β-lactamases in hydrolyzing Nitrocefin. The catalytic efficiency is often expressed as kcat/Kₘ.
| β-Lactamase Class | Enzyme (Organism) | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) | Reference |
| Class A | E166Q mutant (general) | 10 | - | - | |
| Class A | E166Q:N170D mutant (general) | 1 | - | - | |
| Class C | P99 and 908R (Enterobacter cloacae) | - | ~780 | - | |
| Class C | General | - | 27 - 5000 | - | |
| Class D | OXA-48 | - | - | 4.0 | |
| Class D | OXA-163 | - | - | 1.8 |
Note: Kinetic parameters can vary depending on the specific enzyme variant and experimental conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and comparable results. The following sections outline protocols for preparing Nitrocefin solutions and conducting common β-lactamase assays.
Preparation of Nitrocefin Solutions
Stock Solution (e.g., 10 mg/mL in DMSO):
-
Weigh out 10 mg of Nitrocefin powder.
-
Dissolve the powder in 1 mL of dimethyl sulfoxide (DMSO).
-
Vortex until fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Working Solution (e.g., 1 mg/mL in PBS):
-
Thaw a frozen aliquot of the 10 mg/mL Nitrocefin stock solution.
-
Add 100 µL of the stock solution to 900 µL of phosphate-buffered saline (PBS), pH 7.0, to achieve a final volume of 1 mL.
-
Mix thoroughly. The working solution should be yellow.
-
If the solution appears red, it may indicate degradation or overly concentrated conditions and should be further diluted.
-
Use the working solution promptly or store it at -20°C for a limited time (up to 14 days), protected from light.
Qualitative β-Lactamase Assays
These rapid tests are suitable for screening bacterial isolates for β-lactamase production.
Slide/Disk Method:
-
Place a drop of the Nitrocefin working solution onto a clean microscope slide or a filter paper disk.
-
Using a sterile loop or applicator stick, pick a single, well-isolated bacterial colony from an agar plate.
-
Smear the colony into the drop of Nitrocefin solution on the slide or disk.
-
Observe for a color change from yellow to red.
-
A positive result is indicated by a color change to red or pink, typically within 5-15 minutes. Some weakly positive strains may take up to an hour. A result is generally considered negative if no color change occurs within 30-60 minutes.
Quantitative Spectrophotometric β-Lactamase Assay
This method allows for the determination of enzyme kinetics and the quantification of β-lactamase activity.
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Reaction Setup:
-
In a 96-well microplate or a cuvette, prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Add the Nitrocefin working solution to the buffer to a final concentration that is suitable for the expected enzyme activity (typically in the range of 50-100 µM).
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Add the sample containing the β-lactamase enzyme (e.g., purified enzyme, cell lysate, or culture supernatant).
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-
Measurement:
-
Immediately after adding the enzyme, start monitoring the increase in absorbance at 486 nm over time using a spectrophotometer or microplate reader.
-
Record absorbance readings at regular intervals (e.g., every 30 seconds) for a set period.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.
-
Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of hydrolyzed Nitrocefin (20,500 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation (in moles/unit of time).
-
For kinetic studies, repeat the assay with varying concentrations of Nitrocefin to determine Kₘ and Vmax by fitting the data to the Michaelis-Menten equation.
-
β-Lactamase Inhibitor Screening Assay
Nitrocefin is a valuable tool for screening potential β-lactamase inhibitors.
-
Assay Setup:
-
In a 96-well plate, set up reactions containing the β-lactamase enzyme, Nitrocefin, and the test inhibitor at various concentrations.
-
Include appropriate controls: a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
-
Incubation:
-
Pre-incubate the enzyme with the test inhibitor for a defined period before adding the Nitrocefin substrate.
-
-
Measurement and Analysis:
-
Initiate the reaction by adding Nitrocefin and monitor the rate of hydrolysis as described in the quantitative assay protocol.
-
Compare the rate of Nitrocefin hydrolysis in the presence of the inhibitor to the rate in the positive control.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of Nitrocefin.
References
An In-depth Technical Guide to the Nitrocefin Mechanism of Action in Beta-Lactamase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance is a significant global health threat, with beta-lactamase enzymes playing a pivotal role in the inactivation of beta-lactam antibiotics. The study of these enzymes is crucial for understanding resistance mechanisms and developing novel therapeutic strategies. Nitrocefin, a chromogenic cephalosporin, has emerged as an invaluable tool for the rapid and sensitive detection of beta-lactamase activity. This technical guide provides a comprehensive overview of the mechanism of action of Nitrocefin, detailed experimental protocols for its use in beta-lactamase assays, and a summary of its key quantitative parameters.
The Chemical Mechanism of Nitrocefin Hydrolysis
Nitrocefin is a synthetic cephalosporin derivative that contains a beta-lactam ring, which is the primary target of beta-lactamase enzymes.[1] The core of Nitrocefin's utility as a reporter molecule lies in its dinitrostyryl group conjugated to the cephalosporin nucleus.[2]
In its intact form, Nitrocefin is a yellow compound with a maximum absorbance (λmax) at approximately 390 nm.[2][3] When a beta-lactamase enzyme is present, it catalyzes the hydrolysis of the amide bond within the beta-lactam ring.[1] This irreversible reaction leads to the opening of the ring and a subsequent electronic rearrangement within the molecule. This structural change results in a shift in the molecule's absorption spectrum, causing a distinct color change from yellow to red. The hydrolyzed product exhibits a new maximum absorbance at approximately 486 nm. This significant and rapid color change allows for both qualitative visual detection and quantitative spectrophotometric measurement of beta-lactamase activity.
The general reaction can be summarized as follows:
Caption: Enzymatic hydrolysis of Nitrocefin by beta-lactamase.
Quantitative Parameters of Nitrocefin
The following table summarizes key quantitative data for Nitrocefin in beta-lactamase assays. These values are essential for designing and interpreting kinetic studies and inhibitor screening assays.
| Parameter | Value | Notes | Reference(s) |
| λmax (Intact) | ~390 nm | The peak absorbance of the intact, yellow form of Nitrocefin. | |
| λmax (Hydrolyzed) | ~486 nm | The peak absorbance of the hydrolyzed, red form of Nitrocefin. | |
| Molar Extinction Coefficient (Δε) at 486 nm | 20,500 M⁻¹cm⁻¹ | This value is crucial for calculating the rate of hydrolysis in spectrophotometric assays. | |
| Molecular Weight | 516.50 g/mol | The molecular weight of Nitrocefin. | |
| Chemical Formula | C₂₁H₁₆N₄O₈S₂ | The chemical formula of Nitrocefin. | |
| Solubility | Highly soluble in DMSO; insoluble in water and ethanol. | Stock solutions are typically prepared in DMSO. | |
| Typical Working Concentration | 50-100 µM | This concentration range is commonly used for spectrophotometric assays to avoid substrate inhibition. | |
| kcat/Km for BlaC | ~10⁸ M⁻¹min⁻¹ | This value indicates that Nitrocefin is a very efficient substrate for the beta-lactamase from Mycobacterium tuberculosis. | |
| IC₅₀ | 0.5 to 25 µM | The IC₅₀ is dependent on the specific beta-lactamase being studied. |
Experimental Protocols
Precise and consistent methodologies are critical for obtaining reliable and reproducible results in beta-lactamase assays using Nitrocefin. Below are detailed protocols for both qualitative and quantitative assays.
Preparation of Nitrocefin Stock and Working Solutions
-
Stock Solution (e.g., 10 mg/mL in DMSO):
-
Due to its insolubility in aqueous solutions, a stock solution of Nitrocefin should be prepared in 100% dimethyl sulfoxide (DMSO).
-
For example, to prepare a 10 mg/mL solution, dissolve 10 mg of Nitrocefin powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. Glass containers are recommended as DMSO can degrade some plastics.
-
-
Working Solution (e.g., 1 mg/mL or ~1.9 mM in Buffer):
-
Dilute the DMSO stock solution with an appropriate buffer to the desired final concentration. A common buffer is 100 mM phosphate buffer at a neutral pH (e.g., 7.0).
-
For a 1 mg/mL working solution, dilute the 10 mg/mL stock solution 1:10 with the buffer.
-
The working solution should be a clear yellow color. If it appears red, it may have degraded and should be diluted further or a fresh solution prepared.
-
Prepare the working solution fresh for each experiment.
-
Qualitative Beta-Lactamase Detection (Rapid Assays)
These methods are suitable for rapid screening of bacterial colonies for beta-lactamase production.
Caption: Workflow for qualitative beta-lactamase assays.
-
Slide/Spot Test:
-
Place a drop of the Nitrocefin working solution onto a clean microscope slide.
-
Using a sterile loop or applicator stick, pick a well-isolated bacterial colony and emulsify it in the drop of Nitrocefin solution.
-
A positive reaction is indicated by a color change to red or pink, typically within 5 to 15 minutes. Some staphylococci may require up to an hour for a positive result.
-
-
Disk Test:
-
Place a Nitrocefin-impregnated paper disk on a clean, dry surface.
-
Moisten the disk with a drop of sterile distilled water or saline.
-
Smear a few colonies of the test organism onto the disk surface.
-
Observe for a color change from yellow to red, indicating a positive result.
-
Quantitative Spectrophotometric Assay
This method is used for determining the kinetics of beta-lactamase activity and for screening potential inhibitors.
Caption: Workflow for a quantitative spectrophotometric beta-lactamase assay.
-
Assay Setup:
-
The assay is typically performed in a 96-well microplate format for high-throughput analysis.
-
Each well should contain the assay buffer (e.g., 100 mM phosphate buffer, pH 7.0), the Nitrocefin working solution, and the enzyme sample (either purified enzyme or a cell lysate).
-
It is crucial to include appropriate controls:
-
Negative Control: Assay buffer and Nitrocefin without the enzyme to monitor for spontaneous hydrolysis.
-
Positive Control: A known beta-lactamase to ensure the assay is working correctly.
-
-
-
Reaction and Measurement:
-
The reaction is typically initiated by the addition of the enzyme to the wells containing the buffer and Nitrocefin.
-
Immediately after adding the enzyme, place the microplate in a spectrophotometric plate reader.
-
Measure the increase in absorbance at 486 nm over time in kinetic mode. Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a set duration (e.g., 10-30 minutes).
-
-
Data Analysis:
-
The rate of the reaction (V) is determined from the linear portion of the absorbance versus time plot.
-
The concentration of the hydrolyzed product can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (20,500 M⁻¹cm⁻¹ for hydrolyzed Nitrocefin at 486 nm), c is the concentration, and l is the path length of the cuvette or well.
-
For kinetic studies, the initial velocity (V₀) is measured at various substrate concentrations to determine the Michaelis-Menten parameters, Km and Vmax.
-
Conclusion
Nitrocefin remains a cornerstone in the study of beta-lactamases due to its reliability, sensitivity, and ease of use. Its distinct color change upon hydrolysis provides a straightforward and robust method for detecting and quantifying beta-lactamase activity. By understanding the underlying chemical mechanism and adhering to standardized experimental protocols, researchers can effectively utilize Nitrocefin to investigate antibiotic resistance, screen for novel inhibitors, and further our understanding of the enzymatic processes that contribute to the global challenge of infectious diseases.
References
Nitrocefin: A Technical Guide to its Chemical Properties, Structure, and Application in β-Lactamase Detection
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of Nitrocefin, a chromogenic cephalosporin widely utilized for the detection of β-lactamase enzymes. The document details its chemical structure, physicochemical properties, and the mechanism underlying its colorimetric change upon enzymatic hydrolysis. Furthermore, comprehensive experimental protocols for the preparation and application of Nitrocefin in various β-lactamase assays are presented, along with visual workflows to facilitate understanding and implementation in research and drug development settings.
Chemical Properties and Structure
Nitrocefin is a synthetic cephalosporin derivative distinguished by its ability to act as a chromogenic substrate for a broad range of β-lactamase enzymes.[1][2] Its utility in microbiological and biochemical research stems from a distinct color change that accompanies the hydrolysis of its β-lactam ring.[2][3]
Chemical Structure
The chemical structure of Nitrocefin is (6R,7R)-3-[(E)-2-(2,4-dinitrophenyl)ethenyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[4] The key features of its structure are a cephalosporin core, which includes a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring, and a conjugated dinitrostyryl group attached at position 3. This dinitrostyryl moiety is responsible for the compound's chromogenic properties.
Physicochemical Properties
The quantitative physicochemical properties of Nitrocefin are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 41906-86-9 | |
| Molecular Formula | C₂₁H₁₆N₄O₈S₂ | |
| Molecular Weight | 516.50 g/mol | |
| Appearance | Orange-yellow solid | |
| Solubility | Soluble in DMSO (≥20.24 mg/mL); Insoluble in water and ethanol | |
| Storage | Store at -20°C, protected from light. | |
| Stability | Solutions are best prepared fresh due to instability over time. Repeated freeze-thaw cycles should be avoided. | |
| Purity | ≥95% (UV) |
Mechanism of Action
Nitrocefin serves as a reporter molecule for the activity of β-lactamase enzymes. In its intact form, the molecule is yellow, with a maximum absorbance (λmax) at approximately 390 nm. The core of its function lies in the susceptibility of the amide bond within the β-lactam ring to enzymatic hydrolysis.
When a β-lactamase enzyme is present, it catalyzes the cleavage of this amide bond. This hydrolysis event triggers a conformational change and an electronic rearrangement within the molecule's conjugated system, specifically involving the dinitrostyryl group. The result is a shift in the maximum absorbance to a longer wavelength of about 486 nm, which corresponds to a visible color change from yellow to red. This distinct colorimetric shift allows for both qualitative visual detection and quantitative spectrophotometric measurement of β-lactamase activity.
Caption: Mechanism of Nitrocefin hydrolysis by β-lactamase.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of Nitrocefin solutions and their use in various β-lactamase detection assays.
Preparation of Nitrocefin Solutions
Proper preparation of Nitrocefin solutions is critical for obtaining reliable and reproducible results. Due to its limited stability in solution, it is recommended to prepare stock solutions in DMSO and dilute them to a working concentration in an appropriate buffer just before use.
A. Preparation of Stock Solution (1-10 mg/mL):
-
Weigh 5-10 mg of Nitrocefin powder and place it in a suitable container.
-
Add DMSO to dissolve the powder. For a 10 mg/mL stock solution from 10 mg of powder, add 1.0 mL of DMSO.
-
Vortex the mixture until the Nitrocefin is completely dissolved.
-
Store the stock solution in aliquots at -20°C, protected from light. The stock solution is stable for several months under these conditions.
B. Preparation of Working Solution (0.5-1.0 mg/mL):
-
Thaw a frozen aliquot of the Nitrocefin stock solution.
-
Dilute the stock solution with a suitable buffer, such as 100 mM phosphate buffer (pH 7.0), to the desired final concentration. For example, to prepare a 1.0 mg/mL working solution, add 9.0 mL of PBS buffer to 1.0 mL of a 10 mg/mL stock solution.
-
The freshly prepared working solution should be yellow. If the solution appears red, it may indicate degradation or too high a concentration, and it should be further diluted or discarded.
-
Use the working solution promptly. It can be stored at -20°C for up to two weeks.
β-Lactamase Detection Assays
Nitrocefin can be used in several assay formats, from rapid qualitative tests to quantitative spectrophotometric measurements.
A. Qualitative Slide/Colony Test:
-
Place one drop of the Nitrocefin working solution onto a clean glass slide or directly onto a bacterial colony on an agar plate.
-
Using a sterile loop, mix a portion of a bacterial colony with the drop on the slide.
-
Observe for a color change. The appearance of a red or pink color within 15-30 minutes indicates the presence of β-lactamase activity.
B. Lysed Cell Assay:
-
Prepare a cell suspension of the bacteria to be tested.
-
Lyse the cells using a suitable method, such as sonication.
-
Add a few drops of the 1.0 mg/mL Nitrocefin working solution to the lysed cell suspension.
-
A color change to red within 20-30 minutes signifies β-lactamase activity.
C. Quantitative Spectrophotometric Assay: This method allows for the quantification of β-lactamase activity by measuring the rate of Nitrocefin hydrolysis.
-
Prepare samples, which can be purified enzyme, cell lysates, or culture supernatants.
-
In a 96-well plate, add a defined volume of the sample to each well.
-
To initiate the reaction, add the Nitrocefin working solution (typically diluted 10-fold in assay buffer) to each well.
-
Immediately measure the change in absorbance at 486-490 nm over time using a spectrophotometric multiwell plate reader. Kinetic readings are recommended, for instance, every minute for 30-60 minutes.
-
The rate of β-lactamase activity is calculated from the linear portion of the reaction curve, using the molar extinction coefficient of hydrolyzed Nitrocefin, which is 20,500 M⁻¹cm⁻¹.
Caption: Workflow for a quantitative spectrophotometric β-lactamase assay.
Conclusion
Nitrocefin remains an indispensable tool in the study of antibiotic resistance. Its well-characterized chemical properties and the straightforward visual readout of its hydrolysis make it suitable for a wide array of applications, from rapid screening of clinical isolates to detailed kinetic studies of β-lactamase inhibitors. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists aiming to effectively utilize Nitrocefin in their work.
References
The Nitrocefin Chromogenic Reaction: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Core Principles of the Nitrocefin Chromogenic Reaction for Researchers, Scientists, and Drug Development Professionals.
[City, State] – This technical guide provides a comprehensive overview of the Nitrocefin chromogenic reaction, a cornerstone assay in the study of beta-lactamase enzymes. This document details the underlying principles, experimental protocols, and quantitative data essential for researchers in microbiology, infectious diseases, and drug development.
Core Principle of the Nitrocefin Reaction
Nitrocefin is a chromogenic cephalosporin substrate widely utilized for the detection of beta-lactamase activity.[1][2][3] The core of its utility lies in a visually discernible color change that occurs upon enzymatic cleavage of its β-lactam ring.
The intact Nitrocefin molecule possesses a yellow color. The hydrolysis of the amide bond within the β-lactam ring by a beta-lactamase enzyme leads to a conformational change in the molecule.[1][4] This structural alteration results in a shift in the molecule's absorption spectrum, causing the solution to change from yellow to red. This distinct color change provides a rapid and straightforward method for detecting the presence of beta-lactamases.
The spectrophotometric properties of Nitrocefin and its hydrolyzed product are summarized below:
| Compound | Appearance | Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε) at λmax |
| Intact Nitrocefin | Yellow | ~380-390 nm | Not typically reported, as the focus is on the product. |
| Hydrolyzed Nitrocefin | Red | ~486-500 nm | 20,500 M⁻¹cm⁻¹ at 486 nm |
Mechanism of Action: Enzymatic Hydrolysis
The chromogenic reaction is initiated by the enzymatic activity of beta-lactamase. These enzymes catalyze the hydrolysis of the amide bond in the four-membered β-lactam ring, a key structural feature of penicillin and cephalosporin antibiotics. This hydrolytic cleavage renders the antibiotics inactive. Nitrocefin, being a cephalosporin analog, serves as an excellent substrate for a broad range of beta-lactamases.
The reaction mechanism can be visualized as follows:
Experimental Protocols
The versatility of the Nitrocefin assay allows for both qualitative and quantitative assessments of beta-lactamase activity.
Qualitative Detection of Beta-Lactamase
This rapid method is suitable for screening bacterial colonies for beta-lactamase production.
a) Slide Test Method:
-
Prepare a working solution of Nitrocefin at a concentration of 0.5 to 1.0 mg/mL in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Place a drop of the Nitrocefin solution onto a clean glass slide.
-
Using a sterile loop, pick an isolated bacterial colony and emulsify it in the drop of Nitrocefin solution.
-
Observe for a color change from yellow to red. A positive result is typically indicated by a color change within 20-30 minutes.
b) Filter Paper/Disk Method:
-
Impregnate a sterile filter paper disk with a Nitrocefin solution (0.5 to 1.0 mg/mL).
-
Place the moistened disk on a clean, dry surface.
-
Smear a bacterial colony onto the disk.
-
A positive reaction is indicated by the development of a red color within 15-30 minutes.
Quantitative Spectrophotometric Assay
This method allows for the determination of enzyme kinetics and the quantification of beta-lactamase activity.
a) Preparation of Reagents:
-
Nitrocefin Stock Solution: Dissolve Nitrocefin powder in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Working Solution: Dilute the stock solution in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0) to a final concentration appropriate for the assay (typically 50-100 µM).
-
Enzyme Preparation: Prepare a solution of the beta-lactamase enzyme or a bacterial lysate containing the enzyme in the same buffer.
b) Assay Procedure:
-
Pipette the Nitrocefin working solution into a cuvette or a 96-well microplate.
-
Initiate the reaction by adding the enzyme preparation.
-
Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer or microplate reader.
-
The rate of the reaction is proportional to the beta-lactamase activity.
The experimental workflow for a quantitative assay can be summarized as follows:
Quantitative Data: Enzyme Kinetics
The Nitrocefin assay is widely used to determine the kinetic parameters of beta-lactamase enzymes, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters are crucial for characterizing enzyme efficiency and for evaluating the efficacy of beta-lactamase inhibitors.
| Beta-Lactamase | Source Organism | Ambler Class | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| BlaC | Mycobacterium tuberculosis | A | 45 ± 5 | 1300 ± 60 | 2.9 x 10⁷ |
| TEM-1 | Escherichia coli | A | 20 | 1000 | 5.0 x 10⁷ |
| SHV-1 | Klebsiella pneumoniae | A | 65 | 900 | 1.4 x 10⁷ |
| CTX-M-14 | Escherichia coli | A | 48 | 1500 | 3.1 x 10⁷ |
| IMP-1 | Pseudomonas aeruginosa | B | 13 ± 2 | 130 ± 10 | 1.0 x 10⁷ |
| VIM-2 | Pseudomonas aeruginosa | B | 110 ± 10 | 110 ± 5 | 1.0 x 10⁶ |
| NDM-1 | Klebsiella pneumoniae | B | 7.9 ± 0.9 | 36 ± 1 | 4.6 x 10⁶ |
| AmpC | Enterobacter cloacae | C | 4 | 700 | 1.8 x 10⁸ |
| OXA-10 | Pseudomonas aeruginosa | D | 120 | 2000 | 1.7 x 10⁷ |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition).
Conclusion
The Nitrocefin chromogenic reaction remains an indispensable tool in the field of antibiotic resistance. Its simplicity, sensitivity, and adaptability make it suitable for a wide range of applications, from routine screening of clinical isolates to detailed kinetic studies of novel beta-lactamases and their inhibitors. This guide provides the foundational knowledge for the effective implementation and interpretation of this critical assay.
References
The Chromogenic Sentinel: A Technical Guide to Nitrocefin in the Detection of Antibiotic Resistance
For Immediate Release
In the ongoing battle against antimicrobial resistance, the ability to rapidly and accurately detect the underlying mechanisms of resistance is paramount. For researchers, scientists, and drug development professionals, the chromogenic cephalosporin Nitrocefin has emerged as an indispensable tool. This technical guide delves into the core principles of Nitrocefin's action, providing detailed methodologies and quantitative data to empower the scientific community in the fight against antibiotic-resistant bacteria.
The Mechanism of Action: A Visual Cue to Resistance
Nitrocefin is a synthetic cephalosporin derivative that provides a direct visual and spectrophotometric readout of β-lactamase activity, a primary mechanism of bacterial resistance to β-lactam antibiotics.[1][2] The core of its utility lies in a dinitrostyryl group conjugated to the cephalosporin nucleus. In its intact form, Nitrocefin appears yellow, with a maximum absorbance (λmax) around 390 nm.[3]
The β-lactam ring is the critical structural component of all β-lactam antibiotics, and it is this ring that is targeted and hydrolyzed by β-lactamase enzymes produced by resistant bacteria. When a β-lactamase enzyme cleaves the amide bond within Nitrocefin's β-lactam ring, a cascade of electronic rearrangement occurs within the molecule. This hydrolysis results in a significant color change to red, with a corresponding shift in the maximum absorbance to approximately 486 nm. This distinct colorimetric change allows for both qualitative and quantitative assessment of β-lactamase activity.
Nitrocefin's broad-spectrum sensitivity makes it a valuable reagent for detecting a wide array of β-lactamases, including both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B), which are of significant clinical concern due to their ability to hydrolyze carbapenems.
Quantitative Analysis of β-Lactamase Activity
The spectrophotometric properties of Nitrocefin allow for the precise determination of enzyme kinetics. By monitoring the rate of change in absorbance at 486 nm, researchers can calculate key kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax). This quantitative data is crucial for characterizing the efficiency of different β-lactamases and for evaluating the efficacy of potential β-lactamase inhibitors.
| β-Lactamase Source | Class | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Mycobacterium tuberculosis (BlaC) | A | - | - | ~1.67 x 10⁶ | |
| Enterobacter cloacae (P99) | C | - | ~780 | - | |
| Enterobacter cloacae (908R) | C | - | ~780 | - | |
| Enterobacter cloacae | C | - | 742 ± 22.82 | - |
Note: The table summarizes available quantitative data. Direct comparisons may be limited due to variations in experimental conditions across different studies.
Experimental Protocols
The versatility of Nitrocefin allows for its use in a variety of experimental formats, from rapid qualitative tests to high-throughput quantitative screens.
Protocol 1: Rapid Qualitative β-Lactamase Detection (Slide/Disk Method)
This method is suitable for the rapid screening of bacterial colonies for β-lactamase production.
Materials:
-
Nitrocefin solution (0.5 to 1.0 mg/mL in DMSO, then diluted in phosphate buffer)
-
Microscope slides or sterile filter paper disks
-
Sterile loop or applicator stick
-
Bacterial colonies from an agar plate
Procedure:
-
Place a drop of the Nitrocefin working solution onto a clean microscope slide or moisten a filter paper disk with the solution.
-
Using a sterile loop, pick a few well-isolated bacterial colonies and emulsify them in the drop of Nitrocefin solution on the slide or smear them onto the moistened disk.
-
Observe for a color change from yellow to red.
-
Interpretation: A positive result, indicating β-lactamase production, is typically observed within 15 minutes. For some staphylococci, this may take up to an hour. Any color change after the recommended time should be interpreted with caution as it may be due to substrate degradation.
Protocol 2: Spectrophotometric Assay for Quantitative Analysis
This protocol allows for the kinetic analysis of β-lactamase activity.
Materials:
-
Nitrocefin solution
-
Purified β-lactamase enzyme or bacterial cell lysate
-
Assay buffer (e.g., 100 mM MES, pH 6.5 or phosphate buffer, pH 7.0)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm
-
96-well clear, flat-bottom plates (for microplate reader)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Nitrocefin in DMSO.
-
Dilute the Nitrocefin stock solution to the desired working concentration in the assay buffer. A typical starting concentration is 100 µM.
-
Prepare serial dilutions of the enzyme or cell lysate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a defined volume of the enzyme preparation to each well.
-
Include a negative control with no enzyme.
-
To initiate the reaction, add the Nitrocefin working solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer or microplate reader.
-
Measure the absorbance at 486 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change of absorbance) for each enzyme concentration.
-
Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of hydrolyzed Nitrocefin (Δε = 20,500 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of product formation.
-
Plot the initial velocities against the substrate concentrations to determine Km and Vmax using Michaelis-Menten kinetics.
-
Conclusion
Nitrocefin remains a cornerstone in the study of antibiotic resistance. Its simple yet robust mechanism provides a reliable and sensitive method for the detection and characterization of β-lactamase activity. The protocols and data presented in this guide offer a framework for researchers to effectively utilize Nitrocefin in their efforts to understand and combat the growing threat of antimicrobial resistance. By enabling a deeper understanding of resistance mechanisms, Nitrocefin plays a crucial role in the development of new therapeutic strategies and the preservation of our current antibiotic arsenal.
References
The Hydrolysis of Nitrocefin's Beta-Lactam Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nitrocefin, a chromogenic cephalosporin, serves as a crucial tool in the study of bacterial resistance to β-lactam antibiotics. Its unique property of changing color upon hydrolysis of its β-lactam ring provides a direct and quantifiable measure of β-lactamase activity. This technical guide delves into the core of this reaction, providing an in-depth understanding of its mechanism, kinetics, and the experimental protocols to accurately measure it.
The Reaction Mechanism: A Tale of Two Enzyme Classes
The hydrolysis of the amide bond in the β-lactam ring of Nitrocefin is catalyzed by β-lactamase enzymes, which are broadly classified into serine β-lactamases and metallo-β-lactamases based on their active site composition and mechanism.
Serine β-Lactamases: These enzymes utilize a conserved serine residue at their active site (e.g., Ser70 in Ambler class A enzymes) to carry out a two-step acylation-deacylation reaction.[1] The reaction begins with the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the β-lactam ring, forming a transient acyl-enzyme intermediate.[1][2] This is followed by the hydrolysis of this ester bond by a water molecule, regenerating the free enzyme and releasing the hydrolyzed, colored product.[1] For Nitrocefin, which is a highly activated substrate, the acylation step is often the rate-limiting step in the overall reaction.[1]
Metallo-β-Lactamases: These enzymes, belonging to Ambler class B, possess one or two zinc ions in their active site, which are essential for catalysis. The zinc ions polarize the carbonyl group of the β-lactam ring, facilitating a nucleophilic attack by a hydroxide anion. This leads to the opening of the β-lactam ring and the subsequent color change. The hydrolysis mechanism of Nitrocefin by metallo-β-lactamases may be atypical compared to other β-lactam substrates.
The hydrolysis of Nitrocefin results in a significant shift in its absorbance spectrum. The intact, yellow-colored Nitrocefin has an absorbance maximum at approximately 390 nm. Upon cleavage of the β-lactam ring, the resulting product is red, with an absorbance maximum around 486-500 nm. This distinct color change allows for easy visual and spectrophotometric quantification of β-lactamase activity.
Visualizing the Hydrolysis Pathway
The following diagrams illustrate the enzymatic hydrolysis of Nitrocefin.
Quantitative Analysis: Kinetic Parameters
The efficiency of β-lactamase-mediated Nitrocefin hydrolysis can be quantified by determining the Michaelis-Menten kinetic parameters, Km and kcat. These parameters provide insights into the enzyme's affinity for the substrate and its catalytic turnover rate, respectively.
| Enzyme/Organism | β-Lactamase Class | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Mycobacterium tuberculosis BlaC | Class A | 50 ± 4 | 1400 ± 50 | 2.8 x 10⁷ | |
| E166Q mutant β-lactamase | Class A | 10 (for burst) | - | - | |
| E166Q:N170D mutant β-lactamase | Class A | 1 | - | - | |
| P. aeruginosa TesA | - | < 0.01 | - | - |
Note: The kinetic parameters can vary depending on the specific enzyme, its source, and the experimental conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols for Nitrocefin Hydrolysis Assay
A standardized protocol is essential for obtaining reliable and reproducible results. The following outlines a general methodology for a spectrophotometric Nitrocefin hydrolysis assay.
Reagents and Materials
-
Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)
-
Assay buffer (e.g., 100 mM PBS, pH 7.0, or 10 mM Na-HEPES, pH 7.0)
-
β-lactamase enzyme preparation (purified enzyme or cell lysate)
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~490 nm
-
Cuvettes or 96-well plates
Assay Procedure
-
Preparation of Working Solutions:
-
Prepare a working solution of Nitrocefin by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 0.1 mg/mL or a range of concentrations for kinetic studies). Nitrocefin solutions should be protected from light.
-
Prepare the enzyme sample. For whole-cell assays, cells can be grown to mid-log phase, centrifuged, and resuspended in the assay buffer. For cell lysates, cells can be lysed by sonication.
-
-
Assay Execution:
-
Add the desired volume of assay buffer and Nitrocefin working solution to a cuvette or well of a microplate.
-
Initiate the reaction by adding the enzyme preparation.
-
Immediately monitor the change in absorbance at ~490 nm over time in kinetic mode. Readings are typically taken every minute for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
The rate of Nitrocefin hydrolysis is determined from the linear portion of the absorbance versus time plot.
-
For kinetic studies, initial velocities are measured at various Nitrocefin concentrations and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.
-
Experimental Workflow Diagram
Factors Influencing the Reaction
Several factors can influence the rate of Nitrocefin hydrolysis:
-
pH: The optimal pH for β-lactamase activity can vary. For the BlaC enzyme from M. tuberculosis, maximal velocity is dependent on the ionization state of two groups with pK values of 4.5 and 7.8.
-
Temperature: Enzyme activity is generally temperature-dependent, with an optimal temperature for catalysis.
-
Inhibitors: The presence of β-lactamase inhibitors will decrease the rate of Nitrocefin hydrolysis. This principle is used in competition assays to screen for and characterize new inhibitors.
Conclusion
The hydrolysis of Nitrocefin is a fundamental reaction for studying β-lactamase activity and the mechanisms of antibiotic resistance. Its robust and visually detectable nature makes it an invaluable tool for researchers in microbiology, biochemistry, and drug discovery. A thorough understanding of the reaction mechanism, kinetics, and the appropriate experimental protocols, as outlined in this guide, is paramount for generating high-quality, reproducible data in the ongoing battle against antibiotic resistance.
References
Navigating Nitrocefin Solubility: A Technical Guide for Researchers
A comprehensive analysis of nitrocefin's solubility characteristics in dimethyl sulfoxide (DMSO) versus aqueous solutions, providing critical data and protocols for researchers in drug discovery and diagnostics.
Nitrocefin, a chromogenic cephalosporin, is an indispensable tool for the detection of β-lactamase activity, a key mechanism of bacterial resistance to β-lactam antibiotics. Its utility in high-throughput screening and kinetic assays is, however, critically dependent on its proper dissolution and stability. This technical guide provides an in-depth examination of nitrocefin's solubility in DMSO and various aqueous solutions, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their experimental design.
Core Concept: The Solubility Dichotomy
Nitrocefin exhibits a marked difference in solubility between organic solvents, like DMSO, and aqueous solutions. It is readily soluble in DMSO, forming concentrated stock solutions, but is sparingly soluble in aqueous buffers.[1] This necessitates a two-step preparation process for most experimental applications: initial dissolution in DMSO followed by dilution in an appropriate aqueous buffer.
Quantitative Solubility Data
The following tables summarize the quantitative data on nitrocefin solubility gathered from various sources.
| Solvent | Reported Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | ≥20.24 mg/mL | [2][3] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 50 mM | [4] |
| Dimethyl Sulfoxide (DMSO) | 255 mg/mL (493.71 mM) | |
| 1:20 DMSO:PBS (pH 7.2) | ~0.04 mg/mL | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Table 1: Solubility of Nitrocefin in Various Solvents.
| Parameter | Recommended Concentration | Citation |
| Stock Solution in DMSO | 1 - 10 mg/mL | |
| Stock Solution in DMSO | 10 mg/mL | |
| Stock Solution in DMSO | ≥20.24 mg/mL | |
| Working Solution in Aqueous Buffer | 0.5 - 1.0 mg/mL | |
| Working Solution in Aqueous Buffer | 500 µg/mL (~1 mM) | |
| Working Solution for Enzyme Kinetics | 0.5 - 25 µM |
Table 2: Recommended Concentrations for Nitrocefin Solutions.
Experimental Protocols
Accurate and reproducible results in β-lactamase assays hinge on the correct preparation of nitrocefin solutions. Below are detailed methodologies for preparing stock and working solutions.
Preparation of Nitrocefin Stock Solution in DMSO
This protocol describes the preparation of a concentrated nitrocefin stock solution, which can be stored for future use.
Materials:
-
Nitrocefin powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Appropriate personal protective equipment (gloves, safety glasses)
Procedure:
-
Weigh the desired amount of nitrocefin powder in a suitable container. For example, to prepare a 10 mg/mL stock solution, weigh 10.0 mg of nitrocefin.
-
Add the appropriate volume of DMSO. For a 10 mg/mL solution, add 1.0 mL of DMSO.
-
Vortex the mixture until the nitrocefin is completely dissolved. The resulting solution should be a clear, concentrated solution.
-
Store the stock solution at -20°C, protected from light. Under these conditions, the DMSO stock solution is stable for several months.
Preparation of Nitrocefin Working Solution in Aqueous Buffer
This protocol details the dilution of the DMSO stock solution into an aqueous buffer for immediate use in assays.
Materials:
-
Nitrocefin stock solution in DMSO
-
Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), 100 mM, neutral pH; 50 mM phosphate buffer, pH 7.0-7.5)
-
Sterile tubes
Procedure:
-
Thaw the nitrocefin stock solution to room temperature if frozen.
-
Calculate the volume of stock solution and buffer needed to achieve the desired final concentration. For example, to prepare 10.0 mL of a 1.0 mg/mL working solution from a 10 mg/mL stock, add 1.0 mL of the stock solution to 9.0 mL of PBS buffer.
-
Add the aqueous buffer to the appropriate tube.
-
While vortexing or mixing, slowly add the calculated volume of the nitrocefin stock solution to the buffer. This gradual addition helps to prevent precipitation.
-
The final working solution should be a clear yellow color. If a red color appears before the addition of β-lactamase, the solution may be too concentrated or may have degraded, and further dilution is recommended.
-
Use the working solution promptly, as nitrocefin is less stable in aqueous solutions. It is recommended to use the working solution within 14 days when stored at -20°C and protected from light.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key processes involving nitrocefin.
Caption: Workflow for preparing nitrocefin stock and working solutions.
Caption: Experimental workflow of a typical β-lactamase assay using nitrocefin.
Factors Influencing Solubility and Stability
Several factors can impact the solubility and stability of nitrocefin solutions, which are crucial for obtaining reliable experimental data.
-
Solvent Choice: As established, nitrocefin is practically insoluble in water and ethanol, making DMSO the solvent of choice for initial dissolution.
-
pH: The pH of the aqueous buffer can affect the stability of nitrocefin. Spontaneous hydrolysis can occur at higher pH values, leading to a background color change. A neutral pH of around 7.0 is commonly recommended for the working solution.
-
Temperature: Higher temperatures can also increase the rate of spontaneous hydrolysis. Therefore, it is advisable to prepare working solutions fresh and store them at low temperatures when not in use.
-
Light Exposure: Nitrocefin is light-sensitive, and exposure to light can lead to degradation. All solutions should be protected from light by using amber tubes or covering containers with aluminum foil.
-
Precipitation: When diluting the DMSO stock solution into an aqueous buffer, rapid addition or insufficient mixing can cause nitrocefin to precipitate out of the solution. Slow addition of the stock solution to the buffer while mixing is recommended to prevent this.
Conclusion
The successful use of nitrocefin in research and diagnostics is fundamentally linked to a thorough understanding of its solubility and stability. By utilizing DMSO for the preparation of concentrated stock solutions and carefully diluting them into appropriate aqueous buffers immediately before use, researchers can ensure the integrity of their assays. Adherence to the detailed protocols and an awareness of the factors influencing solubility and stability outlined in this guide will contribute to the generation of accurate and reproducible data in the critical field of antibiotic resistance.
References
The Chromatic Shift of Nitrocefin: A Technical Guide to Understanding its Absorbance Spectrum in β-Lactamase Assays
For Researchers, Scientists, and Drug Development Professionals
Nitrocefin, a chromogenic cephalosporin, serves as a pivotal tool in the study of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. The utility of Nitrocefin lies in its distinct and visually apparent color change upon hydrolysis of its β-lactam ring by these enzymes. This in-depth guide provides a comprehensive overview of the principles governing the absorbance spectrum shift of Nitrocefin, detailed experimental protocols for its use, and the quantitative data necessary for accurate analysis.
The Core Mechanism: Hydrolysis and Extended Conjugation
The absorbance spectrum shift of Nitrocefin is a direct consequence of a change in its chemical structure upon enzymatic hydrolysis. In its intact form, Nitrocefin is a yellow compound with a maximum absorbance (λmax) at approximately 390 nm.[1][2] The β-lactam ring in the Nitrocefin molecule constrains the electronic structure. When a β-lactamase enzyme cleaves the amide bond within this ring, the ring opens, leading to an extended π-electron conjugation system. This structural alteration results in a bathochromic shift, also known as a red shift, in the absorbance spectrum. The hydrolyzed product is red, with a λmax of approximately 486 nm.[1][2] This significant shift of nearly 100 nm allows for the straightforward spectrophotometric monitoring of β-lactamase activity.
Quantitative Spectrophotometric Data
The following table summarizes the key quantitative data for intact and hydrolyzed Nitrocefin, essential for the calculation of enzyme kinetics and activity.
| Parameter | Intact Nitrocefin | Hydrolyzed Nitrocefin | Unit | Reference |
| Maximum Absorbance (λmax) | ~390 | ~486 | nm | [1] |
| Molar Extinction Coefficient (ε) | 1,400 | 16,600 | M⁻¹ cm⁻¹ | |
| Change in Molar Extinction Coefficient (Δε at 486 nm) | - | 15,200 | M⁻¹ cm⁻¹ |
Note: Molar extinction coefficients can vary slightly depending on buffer composition and pH.
Visualizing the Hydrolysis and Workflow
The following diagrams illustrate the chemical transformation of Nitrocefin and the general workflow of a β-lactamase assay using this chromogenic substrate.
Detailed Experimental Protocol: Spectrophotometric β-Lactamase Assay
This protocol provides a standardized method for determining β-lactamase activity using Nitrocefin in a 96-well plate format.
1. Materials and Reagents:
-
Nitrocefin powder
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Purified β-lactamase or bacterial cell lysate containing the enzyme
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer capable of reading absorbance at 486 nm
2. Preparation of Stock and Working Solutions:
-
Nitrocefin Stock Solution (e.g., 10 mg/mL):
-
Dissolve 10 mg of Nitrocefin powder in 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Store in small aliquots at -20°C, protected from light.
-
-
Nitrocefin Working Solution (e.g., 100 µM):
-
Dilute the Nitrocefin stock solution in Assay Buffer to a final concentration of 100 µM. The exact concentration may need to be optimized depending on the enzyme's Michaelis constant (Km).
-
Prepare this solution fresh before each experiment and keep it on ice, protected from light.
-
-
Enzyme/Sample Solution:
-
Prepare a dilution series of the purified enzyme or bacterial lysate in Assay Buffer. The optimal concentration should result in a linear rate of Nitrocefin hydrolysis over the measurement period.
-
3. Assay Procedure:
-
Equilibrate the microplate, Assay Buffer, and Nitrocefin Working Solution to the desired assay temperature (e.g., 25°C or 37°C).
-
To each well of the 96-well plate, add the following in order:
-
X µL of Assay Buffer
-
Y µL of Enzyme/Sample Solution
-
The total volume of buffer and enzyme/sample should be pre-determined (e.g., 180 µL).
-
-
Include appropriate controls:
-
Negative Control (No Enzyme): Add the same volume of Assay Buffer instead of the enzyme solution.
-
Blank (No Substrate): For each sample concentration, prepare a well with the enzyme and buffer but add Assay Buffer instead of the Nitrocefin Working Solution to account for any background absorbance from the sample itself.
-
-
Initiate the reaction by adding Z µL of the Nitrocefin Working Solution to each well (e.g., 20 µL to bring the final volume to 200 µL).
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 486 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes). Ensure the readings are within the linear range of the instrument.
4. Data Analysis:
-
For each sample, subtract the background absorbance (from the blank wells) if necessary.
-
Plot the absorbance at 486 nm against time (in minutes).
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔAbs/Δt).
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mL) = (V₀ * V_total) / (Δε * l * V_enzyme)
Where:
-
V₀ = Initial velocity (Abs/min)
-
V_total = Total reaction volume in the well (mL)
-
Δε = Change in molar extinction coefficient (15,200 M⁻¹ cm⁻¹)
-
l = Path length of the light in the well (cm). For most 96-well plates, this needs to be determined or a standard curve can be used.
-
V_enzyme = Volume of the enzyme solution added to the well (mL)
-
This comprehensive guide provides the foundational knowledge and practical protocols for utilizing the absorbance spectrum shift of Nitrocefin in β-lactamase research. Accurate application of these principles and methods will enable robust and reliable characterization of β-lactamase activity, crucial for understanding antibiotic resistance and developing novel therapeutic strategies.
References
Nitrocefin as a Substrate for Different Classes of Beta-Lactamases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, necessitates robust and reliable methods for detecting and characterizing these enzymes. Nitrocefin, a chromogenic cephalosporin, has established itself as an invaluable tool in the study of β-lactamases.[1][2] Its utility stems from a distinct color change from yellow to red upon hydrolysis of its β-lactam ring, a reaction catalyzed by β-lactamases.[3][4] This visible transformation allows for both rapid, qualitative detection and precise, quantitative kinetic analysis of β-lactamase activity.[3] This technical guide provides a comprehensive overview of Nitrocefin's application as a substrate for various classes of β-lactamases, detailing its mechanism of action, experimental protocols, and a summary of its kinetic parameters.
Mechanism of Action
Nitrocefin is a cephalosporin derivative containing a β-lactam ring, the key target of β-lactamase enzymes. The intact molecule is yellow, with a maximum absorbance at approximately 390 nm. When a β-lactamase enzyme is present, it catalyzes the hydrolytic cleavage of the amide bond within the β-lactam ring. This irreversible reaction induces a conformational change in the molecule, specifically affecting the conjugated dinitrostyryl group at the C-3 position. This structural alteration results in a shift in the molecule's absorbance spectrum, with the appearance of a new peak in the visible red region, around 486 nm. The intensity of the red color is directly proportional to the amount of hydrolyzed Nitrocefin, providing a quantitative measure of enzyme activity.
The following diagram illustrates the hydrolytic action of β-lactamase on Nitrocefin.
Caption: Hydrolysis of the β-lactam ring in Nitrocefin by β-lactamase.
Application Across Beta-Lactamase Classes
Nitrocefin is a broad-spectrum substrate, susceptible to hydrolysis by a wide range of β-lactamases belonging to all four Ambler classes: A, B, C, and D. However, the efficiency of hydrolysis, reflected in the kinetic parameters (Km and kcat), can vary significantly between different enzyme classes and even among enzymes within the same class.
Class A: These are typically penicillinases, but many extended-spectrum β-lactamases (ESBLs) also belong to this class. Nitrocefin is generally a good substrate for Class A enzymes.
Class B: These are metallo-β-lactamases (MBLs) that require zinc ions for their activity. Nitrocefin is a substrate for many MBLs, making it a useful tool for their detection and characterization.
Class C: These are primarily cephalosporinases. As a cephalosporin derivative, Nitrocefin is an excellent substrate for most Class C enzymes, often exhibiting high turnover rates.
Class D: These are oxacillinases. The hydrolytic activity of Class D β-lactamases against Nitrocefin can be more variable compared to other classes.
Quantitative Data: Kinetic Parameters
The following table summarizes the kinetic parameters (Km and kcat) of Nitrocefin with various β-lactamases, categorized by their Ambler class. This data is essential for comparative studies of enzyme efficiency and for the characterization of novel β-lactamases.
| Beta-Lactamase Class | Enzyme | Organism | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| Class A | BlaC | Mycobacterium tuberculosis | 25 | 2 | 8 x 10⁴ | |
| Class C | AmpC | Enterobacter cloacae | - | 742 ± 22.82 | - | |
| Class C | P99 | Enterobacter cloacae | - | ~780 | - | |
| Class C | 908R | Enterobacter cloacae | - | ~780 | - | |
| Class C | ACT-1 | Escherichia coli (plasmid-encoded) | 86 (Kᵢ) | - | - | |
| Class C | CMY-2 | Escherichia coli (plasmid-encoded) | 314 (Kᵢ) | - | - |
Note: Data availability for all classes is limited in the provided search results. The table will be populated as more specific kinetic data is found.
Experimental Protocols
Qualitative Detection of β-Lactamase Activity
This protocol is suitable for rapid screening of bacterial colonies for β-lactamase production.
a) Slide Test
-
Reagent Preparation: Prepare a working solution of Nitrocefin at a concentration of 0.5 to 1.0 mg/mL in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0). A stock solution can be prepared in DMSO and then diluted in the buffer. Store solutions at -20°C, protected from light.
-
Procedure:
-
Place a drop of the Nitrocefin working solution onto a clean glass slide.
-
Using a sterile loop, pick a well-isolated bacterial colony and emulsify it in the drop of Nitrocefin solution.
-
-
Interpretation: A positive result is indicated by a color change from yellow to red within 1-2 minutes. Weakly positive reactions may take longer to appear, but results appearing after 10-30 minutes should be interpreted with caution.
b) Filter Paper Test
-
Reagent Preparation: As described in the slide test.
-
Procedure:
-
Place a piece of filter paper in a petri dish and saturate it with the Nitrocefin working solution.
-
Smear a bacterial colony onto the impregnated filter paper.
-
-
Interpretation: A change in color to red or pink on the filter paper within 15-30 minutes indicates β-lactamase activity.
Caption: Workflow for qualitative detection of β-lactamase activity.
Quantitative Spectrophotometric Assay for Kinetic Analysis
This protocol is designed for determining the kinetic parameters (Km and kcat) of a purified β-lactamase or a cell lysate.
a) Reagents and Equipment
-
Purified β-lactamase or cell lysate containing the enzyme.
-
Nitrocefin stock solution (e.g., 10 mg/mL in DMSO).
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm.
-
96-well microplate (for microplate reader assays).
b) Procedure
-
Preparation of Nitrocefin Working Solutions: Prepare a series of dilutions of the Nitrocefin stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., from 0.5 to 10 times the expected Km).
-
Enzyme Preparation: Dilute the purified enzyme or cell lysate in the assay buffer to a concentration that will result in a linear rate of Nitrocefin hydrolysis over a few minutes.
-
Assay Setup:
-
In a cuvette or microplate well, add the assay buffer and the Nitrocefin working solution.
-
Initiate the reaction by adding the diluted enzyme solution. The final volume should be consistent for all reactions.
-
-
Data Acquisition:
-
Immediately start monitoring the increase in absorbance at 486 nm over time in kinetic mode. The change in absorbance is due to the formation of the red hydrolyzed product.
-
Record the initial velocity (rate of absorbance change per minute) for each Nitrocefin concentration.
-
c) Data Analysis
-
Calculate the rate of hydrolysis: Convert the rate of absorbance change to the rate of Nitrocefin hydrolysis (in µmol/min) using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of hydrolyzed Nitrocefin (approximately 20,500 M⁻¹cm⁻¹ at 486 nm), c is the concentration, and l is the path length.
-
Determine Kinetic Parameters: Plot the initial velocities against the corresponding Nitrocefin concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated by dividing Vmax by the enzyme concentration.
References
The Nitrocefin Assay: A Technical Guide to its History, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nitrocefin assay is a cornerstone in the study of β-lactamase enzymes, which are the primary mechanism of bacterial resistance to β-lactam antibiotics. This chromogenic assay provides a rapid, sensitive, and reliable method for detecting and quantifying β-lactamase activity, making it an indispensable tool in clinical diagnostics, antibiotic resistance research, and the discovery of novel β-lactamase inhibitors. This in-depth technical guide explores the history, mechanism, and practical application of the Nitrocefin assay, providing detailed protocols and quantitative data to support its use in a research setting.
History and Development
The development of the Nitrocefin assay was a significant milestone in the ongoing battle against antibiotic resistance. Prior to its introduction, methods for detecting β-lactamase activity were often cumbersome and less sensitive.
Key Milestones:
-
1972: The discovery and initial characterization of Nitrocefin, then referred to as compound 87/312, was first reported by Cynthia H. O'Callaghan and colleagues at Glaxo Research Ltd. in the journal Antimicrobial Agents and Chemotherapy.[1] Their seminal paper described a novel cephalosporin that exhibited a distinct and rapid color change from yellow to red upon hydrolysis of its β-lactam ring by a wide range of β-lactamases.[1] This unique property allowed for the immediate visual detection of enzyme activity.[1]
-
Early Adoption: The simplicity and sensitivity of the Nitrocefin assay led to its rapid adoption in microbiology laboratories for the routine screening of β-lactamase-producing bacteria, including Staphylococcus aureus, Haemophilus influenzae, and Neisseria gonorrhoeae.
-
Elucidation of Resistance Mechanisms: The assay became instrumental in elucidating the prevalence and diversity of β-lactamases in clinical isolates, contributing significantly to our understanding of the epidemiology of antibiotic resistance.
-
Inhibitor Screening: With the rise of multidrug-resistant organisms, the Nitrocefin assay was adapted for high-throughput screening (HTS) of potential β-lactamase inhibitors.[2][3] Its robust and easily quantifiable colorimetric output makes it ideal for automated screening platforms.
Mechanism of Action
Nitrocefin is a chromogenic cephalosporin. Its ability to change color upon enzymatic hydrolysis is due to a dinitrostyryl group at the C-3 position of the cephalosporin nucleus, which is part of an extended conjugated system.
The enzymatic reaction can be visualized as follows:
References
- 1. Novel Method for Detection of β-Lactamases by Using a Chromogenic Cephalosporin Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. High-throughput fluorescent screening of β-lactamase inhibitors to improve antibiotic treatment strategies for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Standard Protocol for Nitrocefin Beta-Lactamase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics such as penicillins and cephalosporins. The detection and characterization of beta-lactamase activity are crucial for clinical diagnostics, antibiotic resistance surveillance, and the discovery of new beta-lactamase inhibitors. Nitrocefin, a chromogenic cephalosporin, is a widely used substrate for the rapid and sensitive detection of beta-lactamase activity.[1][2] Hydrolysis of the amide bond in the beta-lactam ring of Nitrocefin by a beta-lactamase results in a distinct color change from yellow to red, which can be detected visually or quantified spectrophotometrically.[1][2][3] This colorimetric assay is highly sensitive for most beta-lactamases and is applicable across various experimental formats, from simple qualitative tests to high-throughput quantitative kinetic assays.
Principle of the Assay
The Nitrocefin assay is based on the enzymatic hydrolysis of the beta-lactam ring in Nitrocefin. This reaction is catalyzed by beta-lactamase enzymes. The intact Nitrocefin molecule is yellow and exhibits a maximum absorbance at approximately 390 nm. Upon cleavage of the beta-lactam ring, the molecular structure is altered, leading to the formation of a red product with a maximum absorbance at around 486-500 nm. The rate of this color change is directly proportional to the beta-lactamase activity in the sample.
Materials and Reagents
| Reagent/Material | Specifications | Storage |
| Nitrocefin | Purity >95% | Store at -20°C, protected from light |
| Dimethyl sulfoxide (DMSO) | Anhydrous, >99.5% | Room temperature |
| Phosphate Buffer Saline (PBS) | 0.1 M, pH 7.0 | 2-8°C |
| 96-well microplate | Clear, flat-bottom | Room temperature |
| Microplate reader | Capable of measuring absorbance at 490 nm | N/A |
| Purified beta-lactamase | For positive control | -20°C |
| Test compounds/inhibitors | Varies | As per compound specifications |
| Bacterial cell culture or lysate | Varies | As per experimental design |
Experimental Protocols
Preparation of Reagents
Nitrocefin Stock Solution (e.g., 10 mg/mL in DMSO):
-
Add 1.0 mL of DMSO to a vial containing 10.0 mg of Nitrocefin powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
This stock solution can be stored at -20°C, protected from light. It is recommended to prepare fresh or use within 2 months.
Nitrocefin Working Solution (e.g., 1.0 mg/mL or ~0.5 mM in PBS):
-
Dilute the Nitrocefin stock solution 1:10 with 0.1 M PBS (pH 7.0). For example, add 100 µL of stock solution to 900 µL of PBS.
-
The working solution should be a yellow color. If it appears red, it may be degraded and should be discarded.
-
Prepare the working solution fresh before each experiment.
Qualitative Assays for Beta-Lactamase Detection
These methods are suitable for rapid screening of bacterial colonies or liquid cultures.
1. Slide Method:
-
Place one drop of Nitrocefin working solution onto a clean glass slide.
-
Using a sterile loop, pick a single bacterial colony and emulsify it in the drop of Nitrocefin.
-
A positive reaction is indicated by a color change from yellow to red within 5-30 minutes.
2. Filter Paper Disc Method:
-
Place a filter paper disc in a sterile petri dish and moisten it with the Nitrocefin working solution.
-
Smear several colonies of the test bacteria onto the disc.
-
Observe for a color change to red within 15 minutes for a positive result.
Quantitative Spectrophotometric Assay (96-well plate format)
This protocol is designed for quantifying beta-lactamase activity and for screening potential inhibitors.
1. Assay Setup:
-
Standard Curve: To quantify the amount of hydrolyzed Nitrocefin, a standard curve should be prepared. A fully hydrolyzed Nitrocefin solution can be prepared by incubating the working solution with a high concentration of beta-lactamase or by chemical hydrolysis as per commercial kit instructions.
-
Sample Wells: Add 1-50 µL of the sample containing beta-lactamase (e.g., cell lysate, purified enzyme) to the wells of a 96-well plate.
-
Inhibitor Screening: For inhibitor studies, pre-incubate the enzyme with the test compounds for a specified time before adding the substrate.
-
Positive Control: A known concentration of purified beta-lactamase.
-
Negative Control (Blank): A sample without beta-lactamase.
-
Adjust the volume in all wells to 50 µL with the assay buffer (0.1 M PBS, pH 7.0).
2. Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the Nitrocefin working solution to each well, bringing the final volume to 100 µL.
-
Immediately place the plate in a microplate reader and measure the absorbance at 490 nm.
-
For kinetic assays, take readings every minute for 30-60 minutes at room temperature. Protect the plate from light during incubation.
3. Data Analysis:
-
Subtract the background absorbance (blank wells) from all sample and standard readings.
-
Plot the absorbance values for the hydrolyzed Nitrocefin standards against their known concentrations to generate a standard curve.
-
Determine the rate of reaction (V₀) for each sample by calculating the slope of the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of Nitrocefin hydrolysis (e.g., in µmoles/min) using the standard curve.
-
Beta-lactamase activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of Nitrocefin per minute at a specific pH and temperature (e.g., pH 7.0 at 25°C).
Data Presentation
Table 1: Typical Reagent Concentrations for Nitrocefin Assay
| Component | Stock Concentration | Working Concentration | Final Assay Concentration |
| Nitrocefin | 10 mg/mL in DMSO | 0.5 - 1.0 mg/mL in PBS | 50 - 100 µM |
| Beta-lactamase | Varies | Varies | Dependent on enzyme activity |
| Assay Buffer | 0.1 M PBS, pH 7.0 | 0.1 M PBS, pH 7.0 | 0.1 M PBS, pH 7.0 |
Table 2: Key Parameters for Spectrophotometric Assay
| Parameter | Value | Notes |
| Wavelength for intact Nitrocefin (λmax) | ~390 nm | Yellow |
| Wavelength for hydrolyzed Nitrocefin (λmax) | ~486 nm | Red, measurements are typically taken at 490 nm |
| Incubation Time (Kinetic) | 30 - 60 minutes | Monitor for linear range |
| Incubation Temperature | Room Temperature (~25°C) | Can be adjusted as needed |
Visualizations
Caption: Principle of the Nitrocefin beta-lactamase assay.
Caption: Workflow for a quantitative Nitrocefin beta-lactamase assay.
Applications
-
Antibiotic Resistance Profiling: Rapidly screen clinical isolates for the production of beta-lactamases.
-
Drug Discovery: High-throughput screening of compound libraries to identify novel beta-lactamase inhibitors.
-
Enzyme Kinetics: Characterize the kinetic parameters (e.g., Km, Vmax, kcat) of purified beta-lactamases.
-
Quality Control: Assess the purity and activity of recombinant beta-lactamase preparations.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background reading | Spontaneous degradation of Nitrocefin | Prepare fresh working solution; protect from light. |
| No color change in positive control | Inactive enzyme or degraded Nitrocefin | Use a new aliquot of enzyme; prepare fresh Nitrocefin solution. |
| Color change in negative control | Contamination with beta-lactamase | Use fresh, sterile reagents and consumables. |
| Non-linear reaction kinetics | Substrate depletion or enzyme instability | Dilute the enzyme sample; ensure assay conditions are optimal. |
References
Preparation of a Stable Nitrocefin Working Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocefin is a chromogenic cephalosporin widely utilized in microbiology and biochemistry to detect the presence of β-lactamase enzymes.[1][2] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics.[1] Upon hydrolysis of its β-lactam ring by a β-lactamase, Nitrocefin undergoes a distinct color change from yellow to red, providing a rapid and straightforward visual or spectrophotometric readout of enzymatic activity.[1][3] The preparation of a stable and reliable Nitrocefin working solution is critical for obtaining accurate and reproducible results in various assays, including enzyme kinetics, inhibitor screening, and microbial identification. This document provides detailed protocols and application notes for the preparation, storage, and handling of Nitrocefin solutions.
Chemical Properties and Solubility
Nitrocefin is a crystalline, yellow cephalosporin derivative. It is sparingly soluble in aqueous solutions but exhibits good solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Due to its insolubility in water and ethanol, stock solutions are typically prepared in an organic solvent, most commonly DMSO.
Table 1: Solubility of Nitrocefin
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥20 mg/mL |
| Dimethylformamide (DMF) | 20 mg/mL |
| Water | Insoluble |
| Ethanol | Insoluble |
Experimental Protocols
Preparation of Nitrocefin Stock Solution (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL stock solution of Nitrocefin in DMSO. This concentrated stock can be stored for an extended period and used to prepare fresh working solutions as needed.
Materials:
-
Nitrocefin powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out the desired amount of Nitrocefin powder in a suitable container. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of Nitrocefin.
-
Add the appropriate volume of anhydrous DMSO to the Nitrocefin powder. In this example, add 1 mL of DMSO.
-
Vortex the mixture thoroughly until the Nitrocefin is completely dissolved. The resulting solution should be a clear, concentrated yellow-orange color.
-
Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Table 2: Storage and Stability of Nitrocefin Stock Solution
| Storage Temperature | Shelf-Life |
| -20°C | Up to 1 month to several months |
| -80°C | Up to 6 months to over a year |
Preparation of Nitrocefin Working Solution (0.5 mg/mL)
This protocol details the dilution of the stock solution to a typical working concentration of 0.5 mg/mL in a suitable assay buffer.
Materials:
-
Nitrocefin stock solution (10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), 100 mM, pH 7.0, or other suitable assay buffer
-
Light-protected tubes
Procedure:
-
Thaw an aliquot of the 10 mg/mL Nitrocefin stock solution at room temperature.
-
To prepare 1 mL of a 0.5 mg/mL working solution, add 50 µL of the 10 mg/mL stock solution to 950 µL of 100 mM PBS (pH 7.0).
-
Mix gently by inversion or brief vortexing.
-
The final working solution should be a clear yellow color. If the solution appears red, it indicates hydrolysis and should be discarded.
-
Protect the working solution from light and use it as fresh as possible.
Table 3: Storage and Stability of Nitrocefin Working Solution
| Storage Temperature | Shelf-Life |
| -20°C | Up to 14 days to 2 months |
| 4°C | Short-term (use within the same day is recommended) |
Workflow for Preparing Nitrocefin Solutions
Caption: Workflow for the preparation of Nitrocefin stock and working solutions.
β-Lactamase Activity Detection
The prepared Nitrocefin working solution can be used in various assays to detect β-lactamase activity. The principle behind these assays is the hydrolysis of the β-lactam ring in Nitrocefin, leading to a color change from yellow to red. This change can be observed visually or quantified by measuring the absorbance at approximately 486-490 nm.
Caption: Colorimetric change of Nitrocefin upon hydrolysis by β-lactamase.
Application Notes and Best Practices
-
Light Sensitivity: Nitrocefin and its solutions are sensitive to light and should be protected from direct light exposure at all times to prevent degradation. Use amber vials or wrap tubes in aluminum foil.
-
Solvent Quality: Use high-quality, anhydrous DMSO to prepare the stock solution to ensure the stability of Nitrocefin.
-
pH of Working Solution: The pH of the assay buffer can influence the rate of Nitrocefin hydrolysis. A neutral pH of 7.0 is commonly used.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended to maintain its integrity and prevent degradation from repeated temperature changes.
-
Visual Inspection: Always visually inspect the working solution before use. A yellow color indicates an intact substrate, while a reddish tint suggests degradation, and the solution should be discarded.
-
Controls: In any experiment, it is crucial to include appropriate controls, such as a negative control (without β-lactamase) to account for any spontaneous hydrolysis of Nitrocefin.
By following these protocols and best practices, researchers can prepare stable and reliable Nitrocefin working solutions, ensuring the accuracy and reproducibility of their β-lactamase assays.
References
Application Notes and Protocols for Nitrocefin-Based β-Lactamase Assays in Bacterial Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics such as penicillins and cephalosporins. The detection and quantification of β-lactamase activity are crucial for understanding resistance mechanisms and for the development of new antibiotics and β-lactamase inhibitors. Nitrocefin is a chromogenic cephalosporin substrate that provides a rapid and sensitive method for detecting β-lactamase activity.[1] Hydrolysis of the amide bond in the β-lactam ring of nitrocefin by a β-lactamase results in a distinct color change from yellow to red, which can be detected visually or measured spectrophotometrically.[2] This document provides detailed protocols for the preparation of reagents and the execution of both qualitative and quantitative β-lactamase assays using nitrocefin with bacterial lysates.
Data Presentation: Reagent Preparation and Kinetic Data
Effective use of nitrocefin requires correct preparation of stock and working solutions. The optimal concentration for an assay depends on the assay type and the specific activity of the β-lactamase being studied.
Table 1: Nitrocefin Stock and Working Solution Preparation
| Parameter | Stock Solution | Working Solution |
| Solvent | Dimethyl Sulfoxide (DMSO) | 100 mM Phosphate Buffer (pH 7.0) or PBS |
| Typical Concentration | 1–10 mg/mL | 0.5–1.0 mg/mL for qualitative assays; ~50-100 µM for quantitative assays |
| Preparation Example | Dissolve 10 mg of nitrocefin powder in 1.0 mL of DMSO.[3] | Dilute the stock solution in buffer. For a 500 µg/mL (~1 mM) solution, add 100 µL of 10 mg/mL stock to 1.9 mL of buffer.[2][4] |
| Storage | Aliquot and store at -20°C, protected from light, for several months. | Prepare fresh or store at -20°C, protected from light, for up to 14 days. |
| Quality Control | The concentrated solution should be a clear, dark yellow. | The final solution should be yellow. If it appears red, it may be degraded or too concentrated and should be further diluted. |
Table 2: Recommended Nitrocefin Concentrations for Different Assay Types
| Assay Type | Recommended Concentration | Purpose |
| Qualitative (e.g., slide, tube) | 0.5–1.0 mg/mL | Rapid visual detection of β-lactamase presence. |
| Quantitative (Spectrophotometric) | 50–100 µg/mL (~100–200 µM) | Kinetic analysis (Vmax, IC50). Concentration should be optimized based on the enzyme's Km. |
| Inhibitor Screening | ~Km of the target enzyme | To determine competitive inhibition constants (Ki). |
The Michaelis constant (Km) of a β-lactamase for nitrocefin varies significantly depending on the enzyme class and specific variant. For quantitative kinetic studies, using a nitrocefin concentration around the Km value is often optimal.
Table 3: Kinetic Parameters of Various β-Lactamases with Nitrocefin
| β-Lactamase (Source) | Ambler Class | Km (µM) | kcat (s⁻¹) |
| BlaC (M. tuberculosis) | A | 45 ± 4 | 1400 ± 50 |
| TEM-1 (E. coli) | A | 48 | 850 |
| CTX-M-15 (E. cloacae) | A | 102 ± 11 | Not Specified |
| P99 (Enterobacter cloacae) | C | 40 | 780 |
| AmpC (Enterobacter cloacae) | C | Not Specified | 742 ± 22.82 |
| OXA-48 | D | 25 ± 4 | 100 ± 5 |
| OXA-163 | D | 12 ± 2 | 200 ± 10 |
Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition). The values presented are for comparative purposes.
Experimental Protocols
Protocol 1: Preparation of Bacterial Lysate by Sonication
This protocol describes a general method for preparing bacterial lysates suitable for β-lactamase activity assays.
-
Bacterial Culture: Grow the bacterial strain of interest in an appropriate liquid medium (e.g., LB broth) overnight at 37°C with shaking. For inducible systems, add the appropriate inducer and grow to mid-log phase (OD600 ≈ 0.5–0.8).
-
Cell Harvesting: Centrifuge 1-5 mL of the bacterial culture at 10,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of cold 100 mM phosphate buffer (pH 7.0). Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the washed pellet in 1 mL of fresh, cold phosphate buffer.
-
Cell Lysis: Place the cell suspension on ice and lyse the cells using a sonicator. Use short bursts (e.g., 10-15 seconds) followed by cooling periods (30-60 seconds) to prevent overheating and protein denaturation. Repeat for a total of 5-10 minutes of sonication time, or until the suspension clarifies.
-
Clarification: Centrifuge the sonicated suspension at 16,000 x g for 20 minutes at 4°C to pellet the insoluble cell debris.
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins including β-lactamase, to a new pre-chilled tube. This is the bacterial lysate.
-
Protein Quantification (Optional): Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay) to normalize enzyme activity.
Protocol 2: Qualitative Nitrocefin Assay for β-Lactamase Detection
This rapid assay is used for the simple detection of β-lactamase activity in bacterial lysates.
-
Preparation: Add 50-100 µL of the bacterial lysate to a microcentrifuge tube or a well in a 96-well plate.
-
Reagent Addition: Add 1-2 drops (approximately 5-10 µL) of the nitrocefin working solution (0.5–1.0 mg/mL) to the lysate.
-
Incubation: Mix gently and incubate at room temperature (or 37°C for less active enzymes).
-
Observation: Observe for a color change. The appearance of a red or pink color, typically within 5 to 30 minutes, indicates the presence of β-lactamase activity. A negative result should be confirmed after at least 30 minutes, as some enzymes are slow.
-
Controls:
-
Positive Control: Lysate from a known β-lactamase-producing strain.
-
Negative Control: Lysate from a non-β-lactamase-producing strain or sterile buffer.
-
Protocol 3: Quantitative Spectrophotometric Assay of β-Lactamase Activity
This kinetic assay measures the rate of nitrocefin hydrolysis to determine enzyme activity.
-
Reagent Preparation:
-
Prepare a nitrocefin working solution at a concentration of 100 µM (approx. 50 µg/mL) in 100 mM phosphate buffer (pH 7.0).
-
Prepare several dilutions of the bacterial lysate to ensure the measured activity falls within the linear range of the spectrophotometer.
-
-
Assay Setup:
-
Set up reactions in a 96-well plate or in spectrophotometer cuvettes.
-
For a 200 µL final reaction volume, add 180 µL of the 100 µM nitrocefin working solution to each well.
-
Include a blank control containing 180 µL of nitrocefin solution and 20 µL of buffer (instead of lysate).
-
-
Initiate Reaction: Add 20 µL of the bacterial lysate (or its dilution) to the wells to start the reaction. Mix immediately but gently.
-
Spectrophotometric Measurement: Immediately place the plate or cuvette in a spectrophotometer pre-set to 37°C. Measure the increase in absorbance at 486 nm (or 490 nm) over time. For kinetic analysis, take readings every 30-60 seconds for 10-30 minutes.
-
Calculation of Activity:
-
Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.
-
Calculate the β-lactamase activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × V_total / V_enzyme × D
-
ΔAbs/min: Rate of absorbance change.
-
ε (Molar Extinction Coefficient): 20,500 M⁻¹cm⁻¹ for hydrolyzed nitrocefin at pH 7.0.
-
l (Path Length): Path length of the cuvette or well (in cm). For a standard 96-well plate, this must be determined or a standard curve used.
-
V_total: Total reaction volume (e.g., 0.2 mL).
-
V_enzyme: Volume of enzyme lysate added (e.g., 0.02 mL).
-
D: Dilution factor of the lysate.
-
-
One unit of activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at pH 7.0 at 25°C.
-
Visualizations: Workflows and Mechanisms
Caption: Workflow for β-lactamase assay using bacterial lysate.
Caption: Nitrocefin hydrolysis by β-lactamase leads to a color change.
References
Application Note: High-Throughput Screening of Beta-Lactamase Activity Using a Nitrocefin Assay in a 96-Well Plate Format
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-lactamases are a diverse family of enzymes produced by bacteria that confer resistance to beta-lactam antibiotics such as penicillins and cephalosporins. These enzymes inactivate the antibiotics by hydrolyzing the amide bond in the characteristic four-membered beta-lactam ring. The increasing prevalence of beta-lactamase-producing bacteria poses a significant threat to public health, necessitating the development of new antibiotics and beta-lactamase inhibitors. A crucial tool in this research is the Nitrocefin assay, a simple and robust method for measuring beta-lactamase activity.
Nitrocefin is a chromogenic cephalosporin that undergoes a distinct color change from yellow to red upon hydrolysis of its beta-lactam ring by a beta-lactamase.[1][2][3] This color change can be readily quantified using a spectrophotometer or a 96-well plate reader, making the assay amenable to high-throughput screening applications. The rate of color change is directly proportional to the beta-lactamase activity.[4][5] This application note provides a detailed protocol for performing a Nitrocefin assay in a 96-well plate format, suitable for the kinetic analysis of beta-lactamase activity and the screening of potential inhibitors.
Principle of the Assay
The Nitrocefin assay is based on the enzymatic hydrolysis of the beta-lactam ring in Nitrocefin by a beta-lactamase. Intact Nitrocefin is a yellow compound with a maximum absorbance at approximately 390 nm. Upon cleavage of the beta-lactam ring, the molecular structure is rearranged, resulting in a red-colored product with a maximum absorbance at around 490 nm. By monitoring the increase in absorbance at 490 nm over time, the activity of the beta-lactamase can be determined.
Materials and Reagents
-
Nitrocefin
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)
-
Beta-lactamase enzyme (purified or as a bacterial lysate)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 490 nm
-
Multichannel pipette
Quantitative Data Summary
The following table provides a summary of typical concentrations and volumes for the Nitrocefin assay in a 96-well plate format. These values may require optimization depending on the specific beta-lactamase and experimental conditions.
| Parameter | Typical Range/Value | Notes |
| Nitrocefin Stock Solution | 1-10 mg/mL in DMSO | Prepare fresh and protect from light. Nitrocefin is soluble in DMSO but not in water or ethanol. |
| Nitrocefin Working Solution | 50-100 µM in Assay Buffer | Dilute the stock solution in assay buffer immediately before use. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid enzyme inhibition. |
| Enzyme Concentration | Varies depending on enzyme activity (e.g., 1-10 nM) | The enzyme concentration should be optimized to ensure a linear reaction rate over the desired time course. |
| Total Assay Volume | 100-200 µL per well | A common total volume is 200 µL. |
| Incubation Temperature | 25-37 °C | The optimal temperature depends on the specific beta-lactamase being studied. |
| Absorbance Wavelength | 482-490 nm | This is the wavelength of maximum absorbance for the hydrolyzed Nitrocefin product. |
| Kinetic Reading Interval | 30-60 seconds | For kinetic assays, frequent readings are necessary to accurately determine the initial reaction rate. |
| Total Assay Time | 10-30 minutes | The assay should be run long enough to establish a linear rate but before substrate depletion or product inhibition becomes significant. |
Experimental Protocols
Preparation of Reagents
a. Nitrocefin Stock Solution (1 mg/mL):
-
Weigh out 1 mg of Nitrocefin powder.
-
Dissolve the powder in 1 mL of high-quality DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
b. Nitrocefin Working Solution (100 µM):
-
Immediately before use, dilute the Nitrocefin stock solution in Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0).
-
For example, to prepare 1 mL of 100 µM Nitrocefin working solution from a 1 mg/mL stock (approx. 1.94 mM), add 51.5 µL of the stock solution to 948.5 µL of Assay Buffer.
-
Keep the working solution on ice and protected from light until use.
c. Enzyme Solution:
-
Prepare a stock solution of the beta-lactamase enzyme in Assay Buffer.
-
On the day of the experiment, dilute the enzyme stock to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear rate of Nitrocefin hydrolysis.
Assay Procedure in a 96-Well Plate
-
Plate Setup: Design the plate layout to include wells for blanks (no enzyme), negative controls (no inhibitor), positive controls (known inhibitor, if applicable), and test samples (e.g., different concentrations of a potential inhibitor). It is recommended to perform all measurements in triplicate.
-
Addition of Reagents:
-
Add 100 µL of Assay Buffer to the blank wells.
-
Add 100 µL of the diluted enzyme solution to the control and test wells.
-
If screening for inhibitors, add the desired volume of the inhibitor compound to the test wells and an equivalent volume of vehicle (e.g., DMSO) to the control wells. Adjust the volume of Assay Buffer accordingly to maintain a consistent total volume.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the enzyme and any inhibitors to equilibrate.
-
-
Initiation of the Reaction:
-
To initiate the enzymatic reaction, add 100 µL of the 100 µM Nitrocefin working solution to all wells using a multichannel pipette.
-
-
Data Acquisition:
-
Immediately place the 96-well plate in a microplate reader pre-set to the assay temperature.
-
Measure the absorbance at 490 nm in kinetic mode, taking readings every 30-60 seconds for a total of 10-30 minutes.
-
Data Analysis
-
Blank Subtraction: Subtract the average absorbance of the blank wells from the absorbance readings of all other wells at each time point.
-
Determination of Initial Velocity (V₀):
-
Plot the blank-corrected absorbance at 490 nm versus time for each well.
-
Identify the linear portion of the curve (typically the first 5-10 minutes).
-
Calculate the slope of this linear portion, which represents the initial velocity (V₀) of the reaction in units of absorbance change per minute (ΔAbs/min).
-
-
Calculation of Beta-Lactamase Activity:
-
The concentration of hydrolyzed Nitrocefin can be calculated using the Beer-Lambert law: A = εcl where:
-
A is the absorbance
-
ε is the molar extinction coefficient of hydrolyzed Nitrocefen (for hydrolyzed nitrocefin at pH 7.0, ε₄₈₆ₙₘ = 20,500 M⁻¹cm⁻¹)
-
c is the concentration in M
-
l is the path length in cm (for a standard 96-well plate with 200 µL volume, the path length is typically around 0.5 cm, but this should be confirmed for the specific plate and reader used).
-
-
The rate of product formation (in M/min) can be calculated from V₀.
-
Enzyme activity is often expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of Nitrocefin per minute at a specific pH and temperature.
-
-
Inhibitor Screening:
-
For inhibitor screening, calculate the percent inhibition for each concentration of the test compound: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Caption: Mechanism of Nitrocefin hydrolysis by beta-lactamase.
Caption: Experimental workflow for the 96-well plate Nitrocefin assay.
References
Application Notes and Protocols: A Step-by-Step Guide to the Nitrocefin Filter Paper Disk Test
For Researchers, Scientists, and Drug Development Professionals
The Nitrocefin test is a rapid, sensitive, and reliable method for detecting beta-lactamase production in various bacteria.[1][2] Beta-lactamases are enzymes that confer resistance to beta-lactam antibiotics like penicillins and cephalosporins. This guide provides detailed protocols for the Nitrocefin filter paper disk test, a crucial tool in clinical microbiology and drug development.
Principle of the Test
Nitrocefin is a chromogenic cephalosporin.[1][3] When the amide bond in its beta-lactam ring is hydrolyzed by a beta-lactamase enzyme, the compound changes color from yellow to red or pink.[1] This color change provides a visual indication of beta-lactamase activity. The test is highly sensitive for most beta-lactamases produced by both Gram-positive and Gram-negative bacteria.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the Nitrocefin test.
Table 1: Nitrocefin Solution Preparation
| Component | Stock Solution | Working Solution |
| Nitrocefin Powder | 10 mg | 0.5 - 1.0 mg/mL |
| Solvent (for stock) | 1 mL DMSO | - |
| Diluent (for working) | - | 9 mL of 0.1 M Phosphate Buffer (pH 7.0) or PBS |
| Final Concentration | 10 mg/mL | 0.5 - 1.0 mg/mL |
| Storage | -20°C, protected from light. | -20°C, protected from light; use within 14 days. |
Table 2: Incubation Times and Interpretation
| Organism Group | Typical Positive Result Time | Maximum Incubation Time for Negative Result |
| Most bacteria (e.g., N. gonorrhoeae, H. influenzae) | Within 5 minutes | 15 - 30 minutes |
| Staphylococcus spp. | Can be rapid, but may take up to 60 minutes | 60 minutes |
| Anaerobic bacteria | Up to 30 minutes | 30 minutes |
Experimental Protocols
Materials
-
Nitrocefin disks (commercially available) or Nitrocefin powder
-
Sterile filter paper disks (e.g., Whatman No. 1)
-
Sterile deionized water or 0.1 M phosphate buffer (pH 7.0)
-
Petri dish or clean glass slide
-
Sterile inoculating loop or applicator stick
-
Forceps
-
Bacterial colonies grown on non-selective media for 18-24 hours
-
Quality control strains (Positive: e.g., Staphylococcus aureus ATCC® 29213; Negative: e.g., Haemophilus influenzae ATCC® 10211)
Protocol 1: Using Commercially Available Nitrocefin Disks
-
Using sterile forceps, place a Nitrocefin disk onto a clean, dry glass slide or the inside of a sterile petri dish. Allow the disk to equilibrate to room temperature before use.
-
Moisten the disk with one drop of sterile deionized water. Do not oversaturate the disk, as this can dilute the reagent.
-
With a sterile loop or applicator stick, pick several well-isolated colonies of the test organism.
-
Smear the colonies onto the surface of the moistened disk.
-
Observe the disk for a color change at room temperature.
-
A positive result is indicated by a color change from yellow to pink or red within the timeframes specified in Table 2. A negative result shows no color change.
Protocol 2: Preparing Nitrocefin Disks from Powder
-
Prepare the Nitrocefin working solution as described in Table 1. A common concentration is 0.5 mg/mL.
-
Place a sterile filter paper disk in a sterile petri dish.
-
Impregnate the disk with the Nitrocefin working solution. The impregnated paper should be used within the same day and be protected from light.
-
Follow steps 3-6 from Protocol 1 to perform the test.
Quality Control
It is essential to run positive and negative controls with each batch of tests to ensure the reliability of the results.
-
Positive Control: Use a known beta-lactamase producing strain (e.g., Staphylococcus aureus ATCC® 29213). A red/pink color should develop.
-
Negative Control: Use a strain known not to produce beta-lactamase (e.g., Haemophilus influenzae ATCC® 10211). The disk should remain yellow.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Rapid Qualitative Slide Assay Using Nitrocefin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of beta-lactamase-producing bacteria pose a significant threat to the efficacy of beta-lactam antibiotics, a cornerstone of antimicrobial therapy. Rapid and accurate detection of beta-lactamase activity is crucial for appropriate antibiotic stewardship, infection control, and the development of new antimicrobial agents and beta-lactamase inhibitors. Nitrocefin, a chromogenic cephalosporin, provides a straightforward and rapid method for the qualitative detection of beta-lactamase enzymes.[1] Upon hydrolysis of its beta-lactam ring by a beta-lactamase, Nitrocefin undergoes a distinct color change from yellow to red, providing a clear visual indication of enzyme activity.[2] This rapid slide assay is a valuable tool for clinical microbiology laboratories and research settings to screen for beta-lactamase production in a variety of bacterial species.
Principle of the Assay
The Nitrocefin assay is based on the enzymatic hydrolysis of the amide bond in the beta-lactam ring of the Nitrocefin molecule. This reaction is catalyzed by beta-lactamase enzymes produced by various bacteria. The hydrolysis of the beta-lactam ring leads to a change in the electronic structure of the molecule, resulting in a visible color shift from yellow (maximum absorbance at approximately 390 nm) to a red/pink color (maximum absorbance at approximately 486 nm).[1] This colorimetric change allows for the rapid and simple qualitative determination of beta-lactamase presence.
Biochemical reaction of Nitrocefin hydrolysis by beta-lactamase.
Applications
The rapid qualitative slide assay using Nitrocefin is a sensitive method for detecting beta-lactamase-producing strains of various bacteria, including:
-
Haemophilus influenzae
-
Staphylococcus spp.
-
Enterococcus spp. (considered the most reliable test)
-
Moraxella catarrhalis
-
Anaerobic bacteria
This assay is particularly useful for:
-
Rapid screening of clinical isolates for beta-lactamase production to guide antibiotic therapy.
-
Infection control purposes to identify and contain the spread of resistant organisms.
-
Research and drug development for screening potential beta-lactamase inhibitors.
-
Quality control of bacterial strains in culture collections.
Data Presentation
The performance of the Nitrocefin assay can vary depending on the bacterial species and the specific type of beta-lactamase produced. The following tables summarize available quantitative data on the sensitivity and specificity of the Nitrocefin assay for different bacteria.
Table 1: Performance of Nitrocefin Assay for Staphylococcus aureus
| Reference | Method | Number of Isolates | Sensitivity | Specificity |
| Skov et al. | Cefinase™ (Nitrocefin disk) | 348 | 78% | Not Reported |
| Skov et al. | DrySlide™ Nitrocefin | 348 | 87% | Not Reported |
| A NOVEL QUANTITATIVE NITROCEFIN ASSAY (BIOLACTAM®) | BIOLACTAM® | 40 (staphylococcal strains) | 90% | 95% |
| Comparison of Tests for Detection of β-Lactamase-Producing Staphylococci | Nitrocefin SR00112 slide method | 175 | 87.5% | 100% |
Table 2: Performance of Nitrocefin Assay for Haemophilus influenzae
| Reference | Method | Number of Isolates | Sensitivity | Specificity |
| Is β-lactamase testing acceptably accurate? | Nitrocefinase spot test | 407 | 85.3% | Not Reported |
Note: The sensitivity of the Nitrocefin test for H. influenzae can be affected by the type of beta-lactamase produced, with some studies noting difficulty in detecting ROB-1 type beta-lactamase.
Table 3: Performance of Nitrocefin Assay for Neisseria gonorrhoeae
| Reference | Method | Correlation with Penicillin Susceptibility |
| Evaluation of Four Methods for Detecting the Beta-Lactamase Activity in Neisseria Gonorrhoeae | Chromogenic method (Nitrocefin) | 100% |
Note: For penicillinase-producing N. gonorrhoeae, the chromogenic method using Nitrocefin shows a perfect correlation with penicillin susceptibility testing, indicating high sensitivity and specificity.
Table 4: Comparison with Other Beta-Lactamase Detection Methods for Anaerobic Bacteria
| Method | Principle | Agreement with Nitrocefin Test |
| Cefinase (Nitrocefin) | Chromogenic | 100% (Reference) |
| PADAC | Chromogenic | 96% |
| Iodometric | Reduction of Iodine | 78% |
| Acidimetric | pH Change | 72% |
Experimental Protocols
Materials
-
Nitrocefin solution (0.5 mg/mL in phosphate buffer, pH 7.0, with DMSO as a solubilizing agent) or commercial Nitrocefin disks/slides.
-
Microscope slides
-
Sterile inoculating loops or applicator sticks
-
Sterile distilled water or saline
-
Positive control strain (e.g., beta-lactamase-producing Staphylococcus aureus ATCC 29213)
-
Negative control strain (e.g., beta-lactamase-negative Staphylococcus aureus ATCC 25923)
-
Timer
Preparation of Nitrocefin Solution (0.5 mg/mL)
-
Dissolve 5 mg of Nitrocefin powder in 1.0 mL of dimethyl sulfoxide (DMSO).
-
Add 9.0 mL of 0.1 M phosphate buffer (pH 7.0) to the DMSO solution and mix well.
-
Store the solution in a light-protected container at 2-8°C. The solution is typically stable for up to one week. For longer-term storage, aliquots can be frozen at -20°C.
Protocol 1: Slide Assay using Nitrocefin Solution
Workflow for the Nitrocefin slide assay using a solution.
-
Place one drop of the Nitrocefin solution onto a clean glass slide.
-
Using a sterile loop or applicator stick, pick several well-isolated colonies of the test organism from a fresh culture plate.
-
Smear the colonies into the drop of Nitrocefin solution on the slide, ensuring a heavy inoculum.
-
Observe the slide for a color change at room temperature.
-
Interpretation of Results:
-
Positive: A color change from yellow to red or pink within 15 minutes indicates the presence of beta-lactamase. Most positive reactions occur within 5 minutes. Some staphylococci may require up to 60 minutes for a positive result.
-
Negative: No color change after 15 minutes (or up to 60 minutes for staphylococci) indicates the absence of detectable beta-lactamase.
-
Protocol 2: Disk-Based Slide Assay
-
Using sterile forceps, place a Nitrocefin-impregnated disk on a clean microscope slide.
-
Add one drop of sterile distilled water or saline to the disk to moisten it.
-
Using a sterile loop or applicator stick, pick several colonies of the test organism.
-
Smear the colonies onto the surface of the moistened disk.
-
Observe the disk for a color change.
-
Interpretation of Results:
-
Positive: A change in color from yellow to red or pink on the disk within 15 minutes is a positive result.
-
Negative: If the disk remains yellow after 15 minutes, the test is negative.
-
Quality Control
It is essential to perform quality control testing with each new batch of Nitrocefin solution or disks and on each day of testing.
-
Positive Control: A known beta-lactamase-producing strain (e.g., S. aureus ATCC 29213) should be tested to ensure the reagent is reactive. A positive result is indicated by a rapid color change to red/pink.
-
Negative Control: A known beta-lactamase-negative strain (e.g., S. aureus ATCC 25923) should be tested to ensure the reagent is not undergoing auto-hydrolysis. The reagent should remain yellow.
Limitations
-
The Nitrocefin test is a qualitative assay and does not provide information on the amount or type of beta-lactamase produced.
-
The performance of the test can be influenced by the bacterial inoculum size, the growth medium, and the age of the culture.
-
Some beta-lactamases, such as the ROB-1 type in H. influenzae, may show weak or delayed reactions.
-
A negative result does not definitively rule out resistance to beta-lactam antibiotics, as other resistance mechanisms may be present.
-
The test is not recommended for predicting beta-lactam susceptibility in Enterobacteriaceae as resistance in this group is often multifactorial.
Safety Precautions
-
Standard microbiological laboratory safety practices should be followed when handling bacterial cultures.
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Dispose of all contaminated materials according to institutional guidelines for biohazardous waste.
-
Nitrocefin and DMSO may have potential health hazards. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Troubleshooting
| Issue | Possible Cause | Solution |
| False Negative Result | - Weak beta-lactamase producer- Insufficient inoculum- Inactive reagent | - Incubate for the full recommended time (up to 60 minutes for staphylococci).- Use a heavier inoculum.- Perform quality control with a known positive strain. Prepare fresh reagent if necessary. |
| False Positive Result | - Auto-hydrolysis of Nitrocefin- Contamination of the culture | - Perform quality control with a known negative strain.- Ensure the Nitrocefin solution is stored properly and is not expired.- Use a pure culture for testing. |
| Indistinct Color Change | - Weak beta-lactamase activity- Reagent degradation | - Repeat the test with a heavier inoculum.- Prepare fresh Nitrocefin solution. |
References
- 1. Detection of beta-lactamase activity with nitrocefin of multiple strains of various microbial genera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. Evaluation of methods for detection of β-lactamase production in MSSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Tests for Detection of β-Lactamase-Producing Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Quantitative Analysis of β-Lactamase Activity with Nitrocefin
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-lactamases are a diverse family of enzymes produced by bacteria that confer resistance to β-lactam antibiotics such as penicillins and cephalosporins.[1][2] These enzymes inactivate the antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring.[2] The rapid identification and characterization of β-lactamase activity are crucial for understanding antibiotic resistance mechanisms, discovering new antibiotic drugs, and developing effective β-lactamase inhibitors.[3][4] Nitrocefin, a chromogenic cephalosporin, is a widely used substrate for the quantitative analysis of β-lactamase activity due to its distinct color change upon hydrolysis. This application note provides detailed protocols for the quantitative analysis of β-lactamase activity using Nitrocefin, including the determination of enzyme kinetics and inhibitor screening.
Principle of the Assay
The Nitrocefin assay is a simple and sensitive colorimetric method for detecting β-lactamase activity. Nitrocefin contains a β-lactam ring that is susceptible to hydrolysis by β-lactamases. In its intact form, Nitrocefin is a yellow compound with a maximum absorbance at approximately 390 nm. Upon enzymatic cleavage of the β-lactam ring by a β-lactamase, the molecular structure is altered, resulting in a red-colored product with a maximum absorbance at approximately 486-490 nm. The rate of the color change is directly proportional to the β-lactamase activity, allowing for quantitative measurement of the enzyme's catalytic efficiency.
References
Application Notes and Protocols for the Detection of Extended-Spectrum β-Lactamases (ESBLs) with a Nitrocefin Competition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extended-spectrum β-lactamases (ESBLs) are a significant and evolving threat in the field of infectious diseases. These enzymes, predominantly found in Gram-negative bacteria, confer resistance to a broad range of β-lactam antibiotics, including third-generation cephalosporins. The accurate and rapid detection of ESBLs is crucial for appropriate patient management, infection control, and the development of new antimicrobial agents and β-lactamase inhibitors.
The nitrocefin competition assay is a robust and sensitive spectrophotometric method for characterizing β-lactamase activity and determining the inhibitory potential of various compounds against these enzymes. This application note provides a detailed protocol for the use of a nitrocefin competition assay to detect and characterize ESBLs, enabling researchers to generate reproducible and comparative data.
Nitrocefin is a chromogenic cephalosporin that undergoes a distinct color change from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of this color change, monitored at approximately 486 nm, is directly proportional to the enzyme's activity. In a competition assay, the hydrolysis of nitrocefin by an ESBL is measured in the presence of a competing β-lactam antibiotic or a β-lactamase inhibitor. The reduction in the rate of nitrocefin hydrolysis indicates that the competing compound is also a substrate or inhibitor of the enzyme, allowing for the determination of its inhibitory potency, often expressed as a 50% inhibitory concentration (IC50).
Principle of the Nitrocefin Competition Assay
The nitrocefin competition assay is based on the principle of competitive inhibition. The ESBL enzyme can bind to and hydrolyze either the chromogenic substrate, nitrocefin, or the inhibitor/competing substrate.
Proper Storage and Handling of Nitrocefin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Nitrocefin is a chromogenic cephalosporin widely used for the detection of β-lactamase activity. Its hydrolysis by β-lactamase enzymes results in a distinct color change from yellow to red, providing a straightforward method for identifying β-lactamase-producing microorganisms and for kinetic studies of β-lactamase inhibitors. Proper storage and handling of Nitrocefin powder and solutions are critical for maintaining its stability and ensuring accurate and reproducible experimental results.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₂₁H₁₆N₄O₈S₂[1] |
| Molecular Weight | 516.50 g/mol [1] |
| Appearance | Orange-yellow solid powder[1] |
| CAS Number | 41906-86-9 |
| Intact Nitrocefin (Yellow) | λmax ≈ 386-390 nm at pH 7.0 |
| Hydrolyzed Nitrocefin (Red) | λmax ≈ 482-486 nm at pH 7.0 |
| Molar Extinction Coefficient (Hydrolyzed) | 20,500 M⁻¹ cm⁻¹ at 486 nm |
Storage and Stability of Nitrocefin
Proper storage is crucial to prevent degradation of Nitrocefin, which is sensitive to light, moisture, and temperature.
| Form | Storage Condition | Recommended Temperature | Stability | Special Considerations |
| Powder | Protect from light | -20°C | Up to 3 years | Store in a tightly sealed container under inert gas if possible. |
| Stock Solution (in DMSO) | Protect from light | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution (in buffer) | Protect from light | -20°C | Up to 14 days | Discard if the solution turns red before use. |
Safety Precautions
Nitrocefin is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Nitrocefin can cause serious eye damage and skin irritation, and may cause an allergic skin reaction. Avoid inhalation of dust.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water.
-
Experimental Protocols
Protocol 1: Preparation of Nitrocefin Stock and Working Solutions
This protocol describes the preparation of a concentrated stock solution in DMSO and a ready-to-use working solution in a suitable buffer.
-
Nitrocefin powder
-
Dimethyl sulfoxide (DMSO), high purity
-
Phosphate-buffered saline (PBS), 100 mM, pH 7.0, or other suitable buffer
-
Vortex mixer
-
Microcentrifuge tubes or vials
-
Pipettes
A. Preparation of 10 mg/mL Stock Solution in DMSO
-
Allow the Nitrocefin powder vial to equilibrate to room temperature before opening.
-
Add 1.0 mL of DMSO directly to a vial containing 10.0 mg of Nitrocefin powder.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be a concentrated yellow-orange color.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C or -80°C.
B. Preparation of 0.5 - 1.0 mg/mL Working Solution in PBS
-
Thaw a single aliquot of the 10 mg/mL Nitrocefin stock solution.
-
To prepare a 1.0 mg/mL working solution, add 9.0 mL of 100 mM PBS (pH 7.0) to the 1.0 mL of 10 mg/mL stock solution. For a 0.5 mg/mL working solution, dilute 0.5 mL of the stock solution with 9.5 mL of PBS.
-
The final working solution should be a clear yellow color. If the solution appears red, it indicates degradation or that the concentration is too high, and it should be diluted further until a yellow color is achieved.
-
Store the working solution at -20°C and use within 14 days.
Protocol 2: Rapid Qualitative β-Lactamase Detection Assays
These methods are suitable for rapid screening of bacterial colonies for β-lactamase production.
-
Nitrocefin working solution (0.5 - 1.0 mg/mL)
-
Bacterial colonies grown on an agar plate
-
Sterile loops or applicator sticks
-
Clean microscope slides or filter paper
A. Slide Assay
-
Place one drop of the Nitrocefin working solution onto a clean microscope slide.
-
Using a sterile loop, pick a single, well-isolated bacterial colony and mix it into the drop of Nitrocefin solution.
-
Observe for a color change. A positive result, indicating β-lactamase activity, is the development of a red color within 20-30 minutes.
B. Filter Paper Assay
-
Place a small piece of filter paper in a sterile petri dish.
-
Saturate the filter paper with the Nitrocefin working solution.
-
Smear a bacterial colony onto the saturated filter paper.
-
A color change from yellow to red within 20-30 minutes indicates a positive result.
Protocol 3: Spectrophotometric Assay for β-Lactamase Activity
This quantitative assay measures the rate of Nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm.
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Nitrocefin working solution (e.g., 500 µg/mL)
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Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
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β-lactamase enzyme source (e.g., purified enzyme, cell lysate)
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96-well microplate
-
Spectrophotometric microplate reader
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Prepare Reaction Mixture: Dilute the Nitrocefin working solution in the assay buffer to the desired final concentration (e.g., a ten-fold dilution of a 500 µg/mL solution).
-
Sample Preparation: Prepare serial dilutions of the β-lactamase enzyme source in the assay buffer.
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Assay Setup: In a 96-well plate, add the enzyme samples to the wells. Include a blank control with only the assay buffer.
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Initiate Reaction: Add the diluted Nitrocefin solution to each well to start the reaction.
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Measurement: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 486 nm (or a nearby wavelength such as 490 nm) over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 25°C).
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Calculation: Determine the rate of reaction (V) from the linear portion of the absorbance vs. time plot. The concentration of hydrolyzed Nitrocefin can be calculated using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of 20,500 M⁻¹ cm⁻¹. One unit of β-lactamase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of Nitrocefin per minute at pH 7.0 and 25°C.
References
Troubleshooting & Optimization
Troubleshooting weak or slow reactions in the Nitrocefin test
Welcome to the technical support center for the Nitrocefin test. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with weak or slow reactions and ensure reliable experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may lead to suboptimal results in the Nitrocefin assay.
Question: Why is my Nitrocefin reaction weak, slow, or absent?
Answer: A weak, slow, or non-existent color change from yellow to red is a common issue that can stem from several factors related to the substrate, the enzyme, or the assay conditions. Follow this guide to diagnose and resolve the problem.
Substrate Preparation and Storage Issues
The most frequent cause of poor performance is related to the Nitrocefin substrate itself.
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Issue: Improper Dissolution. Nitrocefin is insoluble in water and ethanol; it must be dissolved in high-quality Dimethyl Sulfoxide (DMSO).[1][2][3] Incomplete dissolution can lead to lower effective substrate concentrations.
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Solution: Ensure Nitrocefin is fully dissolved in DMSO at a concentration of ≥20.24 mg/mL before diluting it into your aqueous buffer.[1][2] If you observe precipitation after adding it to the buffer, sonication or filtration may be necessary. Use glass containers for preparing and storing DMSO stock solutions, as DMSO can degrade plastics.
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Issue: Substrate Instability and Degradation. Nitrocefin solutions are sensitive to light and degrade over time, especially at room temperature or after multiple freeze-thaw cycles. Spontaneous hydrolysis can also occur, leading to a high background signal.
-
Solution: Always prepare fresh working solutions for each experiment. Aliquot your DMSO stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Discard any stock solution if it appears darkened or if you observe an increased background absorbance in your no-enzyme controls.
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The workflow below outlines the critical steps for preparing and using Nitrocefin to avoid these common pitfalls.
References
Addressing false positives and negatives in Nitrocefin assays
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during β-lactamase activity assays using Nitrocefin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to specific issues you may encounter during your experiments.
Issue 1: False Positives - The reaction turns red/pink without the addition of my sample.
Question: My Nitrocefin solution or reaction mix is turning red before I add my enzyme sample. What could be the cause?
Answer: A premature color change from yellow to red indicates the hydrolysis of Nitrocefin, which can lead to false-positive results. Several factors can cause this issue:
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Nitrocefin Degradation: Nitrocefin is sensitive to light and can degrade over time, especially when not stored correctly.[1] Solutions should be prepared fresh and protected from light to prevent spontaneous degradation.[2] It is recommended to store Nitrocefin stock solutions at -20°C in the dark.[2][3]
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Contamination: The assay components, such as the buffer or water, might be contaminated with β-lactamase-producing microorganisms.[1] Using sterile, high-quality reagents is crucial.
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Incorrect pH: Nitrocefin is unstable at non-neutral pH. Ensure that the assay buffer (e.g., PBS) is at a neutral pH (typically around 7.0).
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Solvent Issues: While DMSO is the recommended solvent for Nitrocefin stock solutions, ensure that the final concentration in the aqueous assay buffer does not cause precipitation and that the pH remains neutral.
Troubleshooting Steps:
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Prepare Fresh Solutions: Always prepare Nitrocefin working solutions fresh for each experiment. If a freshly prepared solution still appears red, it may be necessary to dilute it further until a yellow color is achieved.
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Use High-Quality Reagents: Utilize sterile, nuclease-free water and high-purity buffers to prepare all solutions.
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Run a "No Enzyme" Control: Always include a control well that contains all reaction components except for the enzyme source. This will help you determine the rate of spontaneous Nitrocefin hydrolysis and correct for background absorbance.
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Check for Contamination: If you suspect contamination, use fresh, unopened reagents and sterile labware.
Issue 2: False Negatives - No color change is observed even with my sample.
Question: I am not observing the expected red color change after adding my sample, which I believe contains active β-lactamase. What could be the problem?
Answer: A lack of color change suggests that Nitrocefin is not being hydrolyzed, which can result in a false-negative result. Potential causes include:
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Inactive Enzyme: The β-lactamase in your sample may be inactive due to improper storage, handling, or repeated freeze-thaw cycles.
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Low Enzyme Concentration: The concentration of β-lactamase in your sample might be too low to produce a detectable color change within the assay timeframe.
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Presence of Inhibitors: Your sample may contain inhibitors of β-lactamase activity.
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Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific β-lactamase.
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Insufficient Incubation Time: For samples with low enzymatic activity, a longer incubation period may be necessary to observe a color change.
Troubleshooting Steps:
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Use a Positive Control: Always include a positive control with a known concentration of active β-lactamase to ensure that the assay is working correctly.
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Optimize Enzyme Concentration: If possible, try using a more concentrated sample. You can also perform a serial dilution of your sample to find the optimal concentration that falls within the linear range of the assay.
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Check for Inhibitors: If you suspect the presence of inhibitors, you may need to purify your sample or perform buffer exchange to remove the inhibitory substances.
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Optimize Assay Conditions: Consult the literature for the optimal pH and temperature for your specific β-lactamase. Most β-lactamase assays are performed at room temperature (25°C) and a pH of 7.0.
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Increase Incubation Time: Extend the incubation time and take kinetic readings to monitor for a slow reaction.
Issue 3: Inconsistent and Non-Reproducible Results
Question: My results are varying significantly between replicates and experiments. What are the likely causes of this inconsistency?
Answer: Erratic and non-reproducible results can be frustrating and can stem from several sources:
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Inaccurate Pipetting: Inconsistent pipetting, especially of small volumes of enzyme and substrate, can introduce significant variability.
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Reagent Instability: As mentioned, Nitrocefin and the β-lactamase enzyme are sensitive to degradation. Inconsistent handling and storage of these reagents will lead to variable results.
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Temperature Fluctuations: Maintaining a consistent temperature during the assay is critical for enzyme kinetics.
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Improper Mixing: Inadequate mixing of the reaction components can lead to localized differences in reaction rates.
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Plate Reader Settings: Incorrect wavelength settings on the microplate reader will lead to inaccurate absorbance readings. The absorbance maximum for hydrolyzed Nitrocefin is typically between 486 nm and 490 nm.
Troubleshooting Steps:
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Calibrate Pipettes: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.
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Aliquot Reagents: Aliquot stock solutions of Nitrocefin and β-lactamase to avoid repeated freeze-thaw cycles.
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Pre-warm Reagents: Allow all reagents to equilibrate to the assay temperature before starting the reaction.
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Ensure Proper Mixing: Mix the contents of the wells thoroughly after adding each component, for example, by using a horizontal shaker.
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Verify Plate Reader Settings: Double-check that the microplate reader is set to the correct wavelength for measuring the absorbance of hydrolyzed Nitrocefin.
Data Presentation
The following tables provide a summary of key quantitative parameters for troubleshooting and optimizing your Nitrocefin assays.
Table 1: Common Causes of False Positives and Negatives and Their Solutions
| Observation | Potential Cause | Recommended Solution |
| False Positive | ||
| Red color in Nitrocefin solution before adding enzyme | Nitrocefin degradation | Prepare fresh solution; store stock at -20°C, protected from light. |
| Contamination of reagents | Use sterile, high-quality water and buffers. | |
| Incorrect pH of buffer | Ensure buffer pH is neutral (around 7.0). | |
| False Negative | ||
| No color change with sample | Inactive enzyme | Use a fresh sample aliquot; avoid repeated freeze-thaw cycles. |
| Low enzyme concentration | Concentrate the sample or increase the volume used. | |
| Presence of inhibitors | Purify the sample or perform a buffer exchange. | |
| Suboptimal assay conditions | Optimize pH and temperature for your specific enzyme. | |
| Insufficient incubation time | Increase incubation time and monitor kinetically. |
Table 2: Recommended Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Range/Value | Notes |
| Nitrocefin Stock Solution | 10 mg/mL in DMSO | Store at -20°C, protected from light. |
| Nitrocefin Working Solution | 0.5 - 1.0 mg/mL in assay buffer | Prepare fresh before each use. |
| Assay pH | 7.0 | Optimal for most β-lactamases. |
| Assay Temperature | 25°C (Room Temperature) | Maintain a consistent temperature. |
| Incubation Time | 30 - 60 minutes | May need to be extended for low-activity samples. |
| Absorbance Wavelength | 486 - 490 nm | Wavelength for hydrolyzed Nitrocefin. |
Experimental Protocols
This section provides a detailed methodology for performing a standard Nitrocefin assay in a 96-well microplate format.
Protocol: β-Lactamase Activity Assay using Nitrocefin
1. Reagent Preparation:
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Assay Buffer: Prepare a 100 mM phosphate buffer at pH 7.0.
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Nitrocefin Stock Solution (10 mg/mL): Dissolve 10 mg of Nitrocefin powder in 1 mL of high-quality DMSO. Vortex until fully dissolved. Store in small aliquots at -20°C, protected from light.
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Nitrocefin Working Solution (e.g., 1 mg/mL): Dilute the 10 mg/mL stock solution 1:10 in Assay Buffer. Prepare this solution fresh before each experiment.
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Positive Control: Reconstitute a known β-lactamase enzyme in Assay Buffer to a suitable working concentration.
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Sample Preparation: Prepare your samples in Assay Buffer. If your samples are in a different buffer, consider performing a buffer exchange. For unknown samples, it is recommended to test several dilutions.
2. Assay Procedure:
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Plate Setup: In a clear, flat-bottom 96-well plate, add your samples, positive control, and a "no enzyme" blank control. It is recommended to run all samples and controls in duplicate or triplicate.
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Reaction Initiation: To each well, add the Nitrocefin working solution to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL or 200 µL).
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Incubation: Incubate the plate at room temperature (25°C), protected from light, for 30-60 minutes.
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Measurement: Measure the absorbance at 490 nm using a microplate reader. For kinetic assays, take readings every 1-2 minutes.
3. Data Analysis:
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Background Correction: Subtract the absorbance of the "no enzyme" blank from all other readings.
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Calculate Enzyme Activity: For kinetic assays, determine the initial rate of the reaction (change in absorbance per minute) from the linear portion of the curve. Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of hydrolyzed Nitrocefin.
Visualizations
Diagrams of Workflows and Logical Relationships
References
Technical Support Center: Optimizing Nitrocefin for Enzyme Kinetic Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing Nitrocefin concentration in enzyme kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is Nitrocefin and how does it work for detecting β-lactamase activity?
A1: Nitrocefin is a chromogenic cephalosporin substrate used to detect the activity of β-lactamase enzymes.[1][2] In its intact form, an aqueous Nitrocefin solution is yellow. When a β-lactamase enzyme hydrolyzes the amide bond within the β-lactam ring of Nitrocefin, the molecule's structure changes, resulting in a color shift to red.[1] This color change can be quantified using a spectrophotometer, typically by measuring the increase in absorbance at a wavelength of approximately 482-490 nm, which corresponds to the formation of the red product.[3][4]
Q2: What is the optimal concentration of Nitrocefin for a kinetic assay?
A2: The optimal concentration depends on the specific β-lactamase being studied and the goals of the experiment. Working concentrations typically range from 0.5 mg/mL to 1.0 mg/mL. For kinetic studies aiming to determine Michaelis-Menten parameters (Km and Vmax), it is crucial to test a range of substrate concentrations. Ideally, concentrations should be kept below saturation to accurately capture these parameters. Some studies have used concentrations as low as 20 µM for inhibitor screening. It is always recommended to perform initial pilot experiments to determine the optimal concentration for your specific enzyme and assay conditions.
Q3: How should I prepare and store Nitrocefin solutions?
A3: Nitrocefin is highly soluble in DMSO but insoluble in water and ethanol. Therefore, a concentrated stock solution is typically prepared in 100% DMSO (e.g., 10 mg/mL). This stock solution should be stored at -20°C, protected from light, and is generally stable for up to two months. Avoid repeated freeze-thaw cycles. The working solution is prepared by diluting the DMSO stock into an appropriate aqueous buffer (e.g., PBS, pH 7.0). Working solutions should be prepared fresh before each use and used within 14 days if stored at -20°C.
Q4: What are the key experimental parameters to control in a Nitrocefin assay?
A4: Several factors can influence the results of a Nitrocefin assay:
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pH: The optimal pH for β-lactamase activity is typically around 7.0.
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Temperature: Assays are often performed at room temperature (25°C) or 37°C. Consistency is key.
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Solvent Concentration: Since Nitrocefin is dissolved in DMSO, ensure the final concentration of DMSO in the assay is consistent across all wells and does not inhibit enzyme activity.
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Buffer Composition: For metallo-β-lactamases, phosphate buffers should be avoided as they can precipitate the required zinc ions. Some Class D enzymes may require bicarbonate.
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Light Exposure: Nitrocefin is light-sensitive and can degrade spontaneously. Protect solutions from light during preparation and incubation.
Troubleshooting Guide
Q5: My Nitrocefin working solution turned red/pink before I added my enzyme. What happened?
A5: This indicates premature hydrolysis of the Nitrocefin. This can be caused by:
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Spontaneous Degradation: The working solution may be old or may have been exposed to light for too long. It is recommended to prepare fresh working solutions.
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Contamination: The buffer or water used for dilution might be contaminated with β-lactamases. Use sterile, nuclease-free water and fresh buffer.
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High pH: The pH of the buffer may be too high, causing non-enzymatic hydrolysis. Verify the pH of your assay buffer.
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Solution: If your working solution appears red, discard it and prepare a fresh solution from your DMSO stock. If the problem persists, prepare a new stock solution.
Q6: I don't see any color change after adding my enzyme sample. What are some possible reasons?
A6: A lack of color change suggests little to no enzyme activity. Consider the following:
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Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.
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Low Enzyme Concentration: The concentration of β-lactamase in your sample may be too low to detect. Try using a more concentrated sample or a larger volume.
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Inhibitors: Your sample may contain an unknown inhibitor of β-lactamase.
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Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme.
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Weak β-Lactamase Producer: Some enzymes are weak hydrolyzers of Nitrocefin. Reactions with weak activity may take longer to appear, sometimes up to 30-60 minutes.
Q7: The reaction is too fast, and the color change is almost immediate. How can I accurately measure the kinetics?
A7: An extremely rapid reaction makes it difficult to measure initial rates. To slow down the reaction:
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Dilute the Enzyme: This is the most common solution. Perform a serial dilution of your enzyme sample to find a concentration that results in a linear rate of color change over a measurable period (e.g., 5-10 minutes).
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Lower the Nitrocefin Concentration: While ensuring it is still sufficient for kinetic analysis, lowering the substrate concentration can reduce the initial reaction velocity.
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Lower the Temperature: Reducing the assay temperature (e.g., from 37°C to 25°C) will decrease the rate of most enzymatic reactions.
Q8: My assay has high background absorbance. How can I correct for this?
A8: High background can come from the sample itself or the reagents.
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Sample Blank: For each sample you test, prepare a corresponding "Sample Blank" well. This well should contain your sample and the assay buffer but not the Nitrocefin. Subtract the absorbance of the Sample Blank from your sample reading.
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Reagent Blank: A reagent blank containing only the assay buffer and Nitrocefin (no enzyme) should be used to set the zero point on the spectrophotometer.
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Crude Lysates: If using crude bacterial lysates, cellular components can cause high background. Centrifuge the lysate to pellet insoluble material before using the supernatant for the assay.
Data and Protocols
Quantitative Data Summary
Table 1: Recommended Nitrocefin Solution Concentrations
| Solution Type | Solvent | Typical Concentration | Storage Conditions |
| Stock Solution | 100% DMSO | 10 mg/mL | -20°C, protected from light |
| Working Solution | Aqueous Buffer (e.g., PBS) | 0.5 - 1.0 mg/mL | -20°C, use within 14 days |
| Assay Concentration | Assay Buffer | 20 µM - 100 µM | Prepare fresh for each assay |
Table 2: Spectrophotometric Properties of Nitrocefin
| State | Color | Maximum Absorbance (λmax) |
| Intact (Substrate) | Yellow | ~386 nm |
| Hydrolyzed (Product) | Red | ~482-490 nm |
Experimental Protocols
Protocol 1: Preparation of Nitrocefin Stock and Working Solutions
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Prepare Stock Solution (10 mg/mL):
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Allow the vial of Nitrocefin powder to equilibrate to room temperature.
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Add the appropriate volume of 100% DMSO to the vial to achieve a final concentration of 10 mg/mL. For example, add 1.0 mL of DMSO to 10.0 mg of Nitrocefin powder.
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Vortex thoroughly until all the powder is dissolved. The solution should be a clear, dark yellow/orange color.
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Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
Prepare Working Solution (e.g., 1 mg/mL):
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Thaw a vial of the 10 mg/mL Nitrocefin stock solution at room temperature.
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Dilute the stock solution 1:10 in the desired assay buffer (e.g., 100 mM PBS, pH 7.0). For example, add 100 µL of the stock solution to 900 µL of PBS.
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The resulting working solution should be a light-yellow color. If it appears red, it has degraded and should be discarded.
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Prepare this solution fresh just prior to use.
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Caption: Workflow for preparing Nitrocefin stock and working solutions.
Protocol 2: Standard β-Lactamase Kinetic Assay (96-Well Plate)
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Prepare Reagents:
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Prepare the Nitrocefin working solution and keep it on ice, protected from light.
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Prepare serial dilutions of your enzyme sample in cold assay buffer.
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Prepare a positive control (a known β-lactamase) and a negative control (assay buffer only).
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-
Set up the 96-Well Plate:
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Add 50 µL of your diluted enzyme samples, positive control, and negative control to the appropriate wells.
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For background correction, add 50 µL of each enzyme sample to separate wells without Nitrocefin (Sample Blanks).
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Adjust the total volume in all wells to 90 µL with assay buffer.
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Initiate the Reaction:
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Set the spectrophotometer to read absorbance at 490 nm in kinetic mode at room temperature (or desired temperature).
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Start the reaction by adding 10 µL of the Nitrocefin working solution to each well (for a final volume of 100 µL).
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Mix the plate gently.
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-
Measure and Analyze Data:
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Immediately begin reading the absorbance at 490 nm every 30-60 seconds for 10-30 minutes.
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Plot absorbance vs. time for each sample.
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Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
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Subtract the rate of the negative control (spontaneous hydrolysis) from all sample rates.
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Caption: Experimental workflow for a standard β-lactamase kinetic assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common Nitrocefin assay issues.
References
Technical Support Center: Handling and Storage of Nitrocefin to Prevent Photodegradation
For researchers, scientists, and drug development professionals utilizing Nitrocefin, ensuring its stability is paramount for obtaining accurate and reproducible experimental results. This technical support center provides detailed guidance on preventing the degradation of Nitrocefin due to light exposure.
Frequently Asked Questions (FAQs)
Q1: What is Nitrocefin and why is it sensitive to light?
A1: Nitrocefin is a chromogenic cephalosporin widely used as a substrate to detect and quantify the activity of β-lactamase enzymes. Its chemical structure, particularly the β-lactam ring and the conjugated dinitrostyryl group, is susceptible to hydrolysis when exposed to light, especially UV and visible light. This hydrolysis leads to a color change from yellow to red, which can be mistaken for enzymatic activity, leading to false-positive results or inaccurate quantification.
Q2: How should I store Nitrocefin to prevent light-induced degradation?
A2: Proper storage is the first and most critical step in preventing Nitrocefin degradation. Both the solid powder and solutions should be protected from light at all times.
| Storage Recommendations for Nitrocefin | |
| Form | Storage Condition |
| Solid (lyophilized powder) | Store at -20°C in a light-protected container (e.g., amber vial or wrapped in aluminum foil). |
| Stock Solution (in DMSO) | Prepare fresh and store in small aliquots at -20°C in light-protected vials for no longer than two weeks.[1] Avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | Prepare fresh for each experiment and use immediately. Do not store aqueous solutions.[2] |
Q3: What type of containers should I use for storing Nitrocefin solutions?
A3: Always use amber-colored vials or tubes to store Nitrocefin stock solutions.[3] If amber containers are not available, wrap clear vials or tubes securely in aluminum foil to block light exposure.
Q4: Can I work with Nitrocefin on an open lab bench?
A4: It is highly recommended to minimize the exposure of Nitrocefin solutions to ambient light during experimental procedures.[3] Work in a dimly lit area or under a yellow or red safe light. If possible, prepare and handle solutions in a fume hood with the sash lowered and the light turned off.
Q5: Are there any chemical stabilizers I can add to my Nitrocefin solution to prevent photodegradation?
A5: While the primary method of preventing photodegradation is light protection, some antioxidants have been shown to reduce degradation in other cephalosporins. The use of antioxidants like vitamin E has been shown to inhibit cephalosporin-induced lipid peroxidation, a degradative process.[4] However, the effectiveness of specific stabilizers for Nitrocefin solutions has not been extensively documented. It is crucial to validate the compatibility of any potential stabilizer with your specific assay, as it may interfere with the enzymatic reaction.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal or spontaneous color change to red in the absence of β-lactamase. | Photodegradation of Nitrocefin in the working solution. | 1. Prepare fresh working solution: Discard the current solution and prepare a new one immediately before use. 2. Minimize light exposure: Handle the new solution under subdued lighting conditions. 3. Check storage of stock solution: Ensure the DMSO stock solution has been stored correctly at -20°C and protected from light. |
| Inconsistent or non-reproducible results in β-lactamase assays. | Partial degradation of Nitrocefin during the experiment. | 1. Protect the reaction plate: During incubation, cover the microplate with an opaque lid or aluminum foil. 2. Reduce experiment time: If possible, shorten the incubation time to minimize the duration of light exposure. 3. Use a plate reader with bottom-read capabilities: This can reduce direct light exposure to the samples. |
| Gradual increase in absorbance of the Nitrocefin control well over time. | Slow degradation of Nitrocefin due to ambient light in the laboratory. | 1. Run a parallel control: Prepare a control plate with only Nitrocefin and buffer and incubate it under the same conditions but completely protected from light. Compare the absorbance changes to quantify the effect of light. 2. Optimize lighting conditions: Experiment with different levels of ambient light to find a condition that minimizes degradation without compromising visibility for experimental setup. |
Experimental Protocols
Protocol for Preparing and Handling Nitrocefin Solutions
This protocol outlines the best practices for preparing stock and working solutions of Nitrocefin to minimize light-induced degradation.
Caption: Workflow for preparing Nitrocefin solutions.
Protocol for a Forced Photodegradation Study of Nitrocefin
This protocol, based on ICH Q1B guidelines, can be used to assess the photostability of a Nitrocefin solution.
Caption: Workflow for a forced photodegradation study.
HPLC Method for Stability Testing of Nitrocefin
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying Nitrocefin from its degradation products. The following is a general method that can be optimized for specific instrumentation and degradation products.
| HPLC Method Parameters | |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic degradation products. A typical gradient might be: 0-5 min: 95% A, 5% B 5-20 min: Gradient to 50% A, 50% B 20-25 min: Gradient to 5% A, 95% B 25-30 min: Hold at 5% A, 95% B 30-35 min: Return to 95% A, 5% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at 386 nm (for intact Nitrocefin) and 486 nm (for the primary hydrolyzed product). A photodiode array (PDA) detector is recommended to monitor for the appearance of new peaks at other wavelengths. |
| Injection Volume | 10-20 µL |
Note: This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is stability-indicating for your specific application.
Signaling Pathways and Logical Relationships
The degradation of Nitrocefin by light can be conceptually represented as a signaling pathway.
Caption: Conceptual pathway of Nitrocefin photodegradation.
By adhering to these guidelines, researchers can significantly reduce the risk of Nitrocefin degradation, ensuring the integrity and reliability of their experimental data.
References
Technical Support Center: Managing Serum Protein Interference in Nitrocefin Assays
Welcome to the technical support center for Nitrocefin-based β-lactamase assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and manage interference from serum proteins during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high background or inconsistent results when I use serum samples in my Nitrocefin assay?
A1: Serum contains a high concentration of proteins, such as albumin, which can interfere with the Nitrocefin assay in several ways[1]. These include non-specific binding of Nitrocefin or the hydrolyzed product, inhibition of the β-lactamase enzyme, and light scattering that affects absorbance readings. This interference can lead to inaccurate measurements of β-lactamase activity.
Q2: Can I simply dilute my serum sample to reduce protein interference?
A2: While dilution can reduce the concentration of interfering proteins, it may also dilute the β-lactamase to a level that is below the detection limit of the assay. For samples with low enzymatic activity, a more effective method for removing interfering proteins is recommended.
Q3: Are there commercially available Nitrocefin assay kits that are compatible with serum samples?
A3: Yes, several commercially available β-lactamase activity assay kits are suitable for use with biological fluids, including serum[2]. These kits provide optimized buffers and protocols, but may still require sample pretreatment to remove high concentrations of protein for optimal results.
Q4: What are the common methods to remove interfering serum proteins before a Nitrocefin assay?
A4: The most common methods involve protein precipitation to remove the bulk of serum proteins. The primary techniques are precipitation with trichloroacetic acid (TCA) in combination with acetone, or precipitation with polyethylene glycol (PEG).
Q5: Will protein precipitation affect the activity of my β-lactamase enzyme?
A5: There is a risk of enzyme denaturation and loss of activity with any precipitation method. The extent of this will depend on the specific β-lactamase and the precipitation conditions used. It is crucial to optimize the protocol and, if possible, validate the recovery of a known amount of purified β-lactamase spiked into a serum sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in no-enzyme controls | Interference from serum proteins causing light scattering or non-specific reaction with Nitrocefin. | Implement a protein precipitation step (TCA/acetone or PEG) to remove the majority of serum proteins before adding Nitrocefin. |
| Non-linear reaction kinetics | Progressive inhibition of the β-lactamase by components in the serum sample. | Pretreat the serum sample with a protein precipitation method to remove inhibitory proteins. Ensure complete removal of the precipitation agent, as residual chemicals can also inhibit the enzyme. |
| Low or no detectable β-lactamase activity | 1. β-lactamase concentration is below the assay's detection limit. 2. The enzyme was denatured during sample preparation. 3. The pH of the final reaction mixture is not optimal for enzyme activity. | 1. Concentrate the sample or use a more sensitive detection method. 2. Optimize the protein precipitation protocol. Use milder conditions (e.g., lower TCA concentration, perform steps on ice) to minimize denaturation. 3. Ensure the pH of the redissolved protein pellet is buffered to the optimal pH for the β-lactamase (typically pH 7.0) before adding Nitrocefin[2][3]. |
| Precipitate forms after adding Nitrocefin working solution | Incomplete removal of precipitated proteins, which then aggregate when the assay buffer is added. | Ensure the protein pellet is thoroughly separated from the supernatant after centrifugation during the precipitation protocol. A second centrifugation step after redissolving the pellet may be necessary. |
Experimental Protocols
Protocol 1: TCA/Acetone Precipitation of Serum Proteins
This method is effective for removing a broad range of proteins.
Materials:
-
Serum sample containing β-lactamase
-
Trichloroacetic acid (TCA), 20% (w/v) in water
-
Acetone, ice-cold
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To 100 µL of serum sample in a microcentrifuge tube, add an equal volume of 20% TCA/acetone.
-
Vortex briefly to mix.
-
Incubate on ice for 10-20 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the protein pellet.
-
Wash the pellet by adding 500 µL of ice-cold acetone. This helps to remove residual TCA.
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the pellet difficult to redissolve.
-
Resuspend the pellet in an appropriate volume of assay buffer to achieve the desired protein concentration for the Nitrocefin assay. Ensure the pellet is fully dissolved.
-
Proceed with the Nitrocefin assay according to your standard protocol.
Protocol 2: Polyethylene Glycol (PEG) Precipitation of Serum Proteins
This method is generally milder than TCA/acetone precipitation and may better preserve enzyme activity.
Materials:
-
Serum sample containing β-lactamase
-
Polyethylene glycol (PEG) 6000, 25% (w/v) in 0.9% NaCl
-
0.9% NaCl solution
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
In a microcentrifuge tube, mix your serum sample 1:1 with the 25% PEG 6000 solution[4].
-
Incubate at 37°C for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant, which contains the smaller proteins, including many enzymes, while the larger proteins are precipitated.
-
Note: For some applications, the enzyme of interest may be in the pellet. It is recommended to test both the supernatant and the resuspended pellet to determine the location of your β-lactamase activity.
-
If the enzyme is in the supernatant, it can be used directly in the Nitrocefin assay. Be sure to use a control of serum treated with 0.9% NaCl instead of PEG to account for the dilution effect.
-
If the enzyme is in the pellet, carefully decant the supernatant, and resuspend the pellet in the desired volume of assay buffer.
-
Proceed with the Nitrocefin assay.
Data Summary Table
The following table summarizes the expected outcomes and considerations when choosing a protein precipitation method. Quantitative recovery percentages are highly dependent on the specific β-lactamase and experimental conditions and should be determined empirically.
| Method | Principle | Advantages | Disadvantages | Expected β-Lactamase Activity Recovery |
| TCA/Acetone Precipitation | Denaturation and precipitation of proteins by a strong acid and organic solvent. | Highly effective at removing a wide range of proteins. | Can cause irreversible denaturation and loss of enzyme activity. Residual TCA can lower the pH of the final assay mixture. | Lower to moderate, highly dependent on the stability of the specific β-lactamase. |
| PEG Precipitation | Exclusion of water molecules by a large polymer, leading to protein precipitation. | Generally milder conditions, which can better preserve enzyme structure and function. | May not precipitate all interfering proteins as effectively as TCA/acetone. PEG itself can interfere with some downstream applications. | Moderate to high, generally better preservation of enzyme activity compared to TCA/acetone. |
Visual Guides
Workflow for Managing Serum Protein Interference
This diagram illustrates the decision-making process and experimental workflow for handling serum samples in Nitrocefin assays.
Caption: Workflow for handling serum samples in Nitrocefin assays.
Mechanism of Serum Protein Interference and Mitigation
This diagram illustrates how serum proteins can interfere with the Nitrocefin assay and how protein precipitation helps to mitigate this issue.
References
- 1. Evidence of human serum albumin beta-lactamase activity. | Semantic Scholar [semanticscholar.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 4. Detection of macroenzymes: establishing upper reference limits for eight enzymes after polyethylene glycol precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nitrocefin Assay Troubleshooting
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered with Nitrocefin solubility and stability in β-lactamase assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Nitrocefin is not dissolving in my aqueous assay buffer. What should I do?
A1: Nitrocefin has very poor solubility in water and ethanol.[1][2][3] It is essential to first prepare a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO).[1][4] This stock solution can then be diluted to the final working concentration in your aqueous buffer. If you observe precipitation after diluting the DMSO stock, it may indicate incomplete initial dissolution.
Troubleshooting Steps:
-
Ensure Complete Dissolution in DMSO: Before diluting, make sure the Nitrocefin is fully dissolved in DMSO. Vortexing or brief sonication can aid this process.
-
Dilution Technique: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Filter the Working Solution: If precipitation persists, you can filter the final working solution to remove undissolved particles.
Q2: What is the recommended concentration for my Nitrocefin stock and working solutions?
A2: Recommendations vary, but a general protocol is to prepare a high-concentration stock in DMSO and dilute it for your working solution.
-
Stock Solution: A stock solution of 1-20 mg/mL in DMSO is commonly recommended. Storing this stock in small aliquots at -20°C or -80°C is advised to prevent degradation from repeated freeze-thaw cycles.
-
Working Solution: The final working concentration in the assay typically ranges from 0.5 to 25 µM, though concentrations up to 1.0 mg/mL are also reported. The optimal concentration depends on the specific activity of your β-lactamase enzyme. For highly active enzymes, lower substrate concentrations may be necessary to avoid rapid substrate depletion.
Q3: My Nitrocefin working solution is changing color from yellow to red before I add my enzyme. Why is this happening?
A3: A premature color change indicates spontaneous hydrolysis of Nitrocefin. This can be caused by several factors:
-
High pH: Nitrocefin is more susceptible to spontaneous hydrolysis at higher pH levels. The optimal pH for most β-lactamase assays is between 6.5 and 8.0.
-
Solution Instability: Nitrocefin solutions, particularly diluted working solutions, are not stable for long periods. It is crucial to prepare fresh working solutions for each experiment.
-
Light Exposure: Nitrocefin is light-sensitive. Both stock and working solutions should be protected from light.
-
Contamination: Ensure your buffer and equipment are free from any contaminating β-lactamase activity.
Troubleshooting Tip: If your working solution appears red, it may be too concentrated or has degraded. Try diluting it further until it is a clear yellow color before use.
Q4: I'm seeing high background absorbance in my no-enzyme control wells. What can I do to reduce it?
A4: High background is typically due to non-enzymatic hydrolysis of Nitrocefin.
Optimization Strategies:
-
Optimize Buffer Conditions: Ensure your buffer pH is within the optimal range (typically pH 7.0-7.5 for most enzymes).
-
Use Fresh Solutions: Always prepare your Nitrocefin working solution immediately before use.
-
Include Controls: Run a "buffer only" negative control to measure the rate of spontaneous hydrolysis and subtract this from your sample readings.
-
Check Buffer Compatibility: Avoid buffers containing strong nucleophiles or reducing agents (e.g., DTT, cysteine) which can interfere with the assay.
Q5: Which buffer should I use for my assay?
A5: The choice of buffer can be critical, especially for different classes of β-lactamases.
-
General Use: A 50-100 mM phosphate buffer (pH 7.0-7.5) is commonly used for Class A, C, and D β-lactamases.
-
Metallo-β-Lactamases (Class B): Avoid phosphate buffers for Class B enzymes, as phosphate can chelate the essential zinc ions. A buffer such as HEPES (pH 7.0) supplemented with ZnSO₄ (e.g., 1 µM) is a suitable alternative.
-
Class D (OXA) Enzymes: Some Class D enzymes require the addition of sodium bicarbonate (10-50 mM) to the buffer for optimal activity.
Data Summary Tables
Table 1: Nitrocefin Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥20 mg/mL | |
| Dimethyl formamide | ~20 mg/mL | |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| 1:20 DMSO:PBS (pH 7.2) | ~0.04 mg/mL |
Table 2: Recommended Solution Concentrations
| Solution Type | Solvent | Concentration Range | Key Recommendations |
| Stock Solution | 100% DMSO | 1 - 20 mg/mL | Store at -20°C or -80°C in aliquots. Protect from light. |
| Working Solution | Assay Buffer (e.g., PBS) | 0.5 - 25 µM (or 0.5 - 1.0 mg/mL) | Prepare fresh before each use. Protect from light. |
Experimental Protocols & Workflows
Protocol 1: Preparation of Nitrocefin Stock and Working Solutions
This protocol describes the standard method for preparing Nitrocefin for use in β-lactamase activity assays.
Materials:
-
Nitrocefin powder
-
100% DMSO
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)
Procedure:
-
Prepare Stock Solution (10 mg/mL):
-
Weigh out 10 mg of Nitrocefin powder.
-
Add 1.0 mL of 100% DMSO.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, dark orange/red color.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes and store at -20°C, protected from light. This stock is stable for several months.
-
-
Prepare Working Solution (e.g., 100 µM or ~50 µg/mL):
-
Warm a vial of the DMSO stock solution to room temperature.
-
Perform a serial dilution. For example, dilute the 10 mg/mL stock 1:10 in assay buffer, and then further dilute that solution into the final assay buffer to reach the desired concentration.
-
Crucially, add the DMSO stock to the buffer, not the other way around, and mix immediately.
-
The final working solution should be a light-yellow color. If it appears red, it may be too concentrated or has started to degrade, and should be diluted further or discarded.
-
Use the working solution within the same day and discard any unused portion.
-
Workflow & Visualization
The following diagrams illustrate the key workflows for preparing Nitrocefin solutions and troubleshooting common problems.
References
The effect of pH and buffer choice on Nitrocefin assay results
Welcome to the technical support center for the Nitrocefin assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the impact of pH and buffer choice on Nitrocefin assay results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a standard Nitrocefin assay?
A1: The optimal pH for most β-lactamase activity assays using Nitrocefin is in the neutral range, typically between pH 7.0 and 7.5.[1][2][3] Many standard protocols recommend a phosphate buffer at pH 7.0.[4][5] However, the maximal velocity of the enzymatic reaction can be influenced by the ionization state of key amino acid residues in the β-lactamase, with pK values around 4.5 and 7.8 having been reported for some enzymes. Therefore, the optimal pH can vary depending on the specific β-lactamase being studied.
Q2: How does pH affect the stability of the Nitrocefin substrate?
A2: Nitrocefin is unstable at non-neutral pH. Its degradation, indicated by a premature change in color from yellow to red, can be more pronounced at higher pH levels. To minimize spontaneous degradation, it is crucial to prepare the Nitrocefin working solution in a buffer with a neutral pH and to prepare it fresh daily, protecting it from light.
Q3: Can I use any buffer for my Nitrocefin assay?
A3: While several buffers can be used, the choice of buffer can significantly impact the assay results, particularly when studying metallo-β-lactamases (MBLs). Phosphate buffers are generally not recommended for MBLs because phosphate can interfere with the zinc ions required for their activity. For these enzymes, buffers like HEPES are a better choice. For most Class A and C β-lactamases, a 0.1 M sodium phosphate buffer at pH 7.0 is commonly used.
Q4: My Nitrocefin solution turned red before I added the enzyme. What should I do?
A4: A premature red color in your Nitrocefin solution indicates degradation of the substrate. This can be caused by a non-neutral pH of the buffer, contamination with an external β-lactamase, or improper storage. If the working solution appears red, it can be diluted further until a yellow color is achieved. It is highly recommended to prepare fresh Nitrocefin solutions daily and use sterile techniques to avoid contamination.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background absorbance (yellow/red color in blank wells) | 1. Nitrocefin degradation: The substrate may have degraded due to improper pH, light exposure, or prolonged storage. 2. Contaminated reagents: The buffer or water used may be contaminated with β-lactamase. | 1. Prepare a fresh Nitrocefin working solution in a neutral pH buffer (e.g., PBS pH 7.0). Protect the solution from light. 2. Use sterile, nuclease-free water and fresh, sterile buffer. |
| Low or no enzyme activity detected | 1. Sub-optimal pH: The pH of the assay buffer may not be optimal for the specific β-lactamase being tested. 2. Inappropriate buffer choice: For metallo-β-lactamases, phosphate buffer can inhibit activity. | 1. Perform a pH-rate profile to determine the optimal pH for your enzyme. A common starting point is pH 7.0. 2. If you are working with a metallo-β-lactamase, switch to a non-chelating buffer such as HEPES. |
| Inconsistent or variable results between replicates | 1. pH drift: The buffering capacity of your chosen buffer may be insufficient, leading to pH changes during the assay. 2. Inhibitor instability: If screening for inhibitors, the stability of the compounds may be pH-dependent. | 1. Ensure your buffer concentration is adequate (e.g., 100 mM). Consider using a buffer with a pKa close to the desired assay pH. 2. Verify the stability of your test compounds at the assay pH. |
Experimental Protocols
Standard Nitrocefin Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific enzyme and experimental conditions.
1. Reagent Preparation:
-
Nitrocefin Stock Solution (e.g., 10 mg/mL): Dissolve Nitrocefin powder in DMSO. This stock solution should be stored in small aliquots at -20°C and protected from light.
-
Assay Buffer (e.g., 100 mM Phosphate Buffer, pH 7.0): Prepare the buffer using high-purity water and adjust the pH accurately. For metallo-β-lactamases, use a buffer like HEPES.
-
Nitrocefin Working Solution (e.g., 0.5 - 1.0 mg/mL): Dilute the Nitrocefin stock solution in the assay buffer to the desired final concentration. This solution should be prepared fresh before each experiment.
2. Assay Procedure:
-
Add a defined volume of the sample containing the β-lactamase enzyme to the wells of a microplate.
-
To initiate the reaction, add the Nitrocefin working solution to each well.
-
Immediately measure the absorbance at 490 nm (or a wavelength between 482 nm and 500 nm) using a microplate reader.
-
Monitor the change in absorbance over time. The rate of color change is proportional to the β-lactamase activity.
3. Data Analysis:
-
Calculate the rate of Nitrocefin hydrolysis (change in absorbance per unit time).
-
One unit of β-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of Nitrocefin per minute at pH 7.0 at 25°C.
Quantitative Data
Table 1: Effect of pH on β-Lactamase Kinetic Parameters
This table summarizes the reported pH dependence of kinetic parameters for a specific β-lactamase (BlaC from Mycobacterium tuberculosis) with Nitrocefin as the substrate.
| Parameter | pKₐ₁ | pKₐ₂ | Optimal pH Range | Reference |
| kcat | 4.5 ± 0.2 | 7.8 ± 0.1 | 6.0 - 7.5 | |
| kcat/Km | - | 8.3 ± 0.1 | Below 8.0 |
Note: pKₐ values represent the pH at which a key catalytic residue is 50% protonated/deprotonated.
Table 2: Recommended Buffers for Nitrocefin Assays
| Buffer System | Recommended pH Range | Notes |
| Phosphate Buffer | 6.0 - 7.5 | Commonly used for many β-lactamases. Not recommended for metallo-β-lactamases. |
| HEPES | 6.8 - 8.2 | Suitable for metallo-β-lactamases as it does not chelate zinc ions. |
| MES | 5.5 - 6.7 | Useful for studying enzyme activity at slightly acidic pH. |
| TAPS | 7.7 - 9.1 | Can be used for investigating enzyme activity at slightly alkaline pH. |
Visualizations
Caption: Workflow for a typical Nitrocefin-based β-lactamase assay.
Caption: The chemical basis of the color change in the Nitrocefin assay.
References
Reasons for high background absorbance in a Nitrocefin assay
Welcome to the technical support center for the Nitrocefin assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on addressing high background absorbance.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to high background absorbance in your Nitrocefin assay.
Q1: My blank wells (containing all reagents except the enzyme) are showing high absorbance. What could be the cause?
High absorbance in blank or negative control wells is a common issue and typically points to the degradation of the Nitrocefin substrate. Here are the primary causes and troubleshooting steps:
-
Nitrocefin Degradation: Nitrocefin is light-sensitive and unstable in aqueous solutions for extended periods. Spontaneous hydrolysis of Nitrocefin will lead to the formation of the red product, causing high background readings.
-
Solution: Prepare fresh Nitrocefin working solutions for each experiment.[1] If you are using a stock solution in DMSO, ensure it has been stored correctly at -20°C or -80°C and protected from light.[2][3][4] Discard any stock solution that appears discolored or has been stored for an extended period (see Table 1 for storage guidelines).
-
-
Improper Reagent Preparation: The quality and preparation of your reagents are critical.
-
Solution: Prepare a fresh stock solution of Nitrocefin in 100% DMSO.[5] When preparing the working solution, dilute the DMSO stock into the assay buffer immediately before use. Ensure the final DMSO concentration in the assay is consistent across all wells and is generally kept low (e.g., <5%) to avoid affecting enzyme activity.
-
-
Contamination: Reagents, buffers, or the multi-well plate may be contaminated with β-lactamase enzymes.
-
Solution: Use fresh, sterile pipette tips for each reagent. Prepare reagents in a clean environment. If contamination is suspected, use a fresh batch of buffer and a new, sealed multi-well plate.
-
Q2: I am observing a gradual increase in absorbance in my blank wells over the course of the assay. Why is this happening?
This phenomenon, known as autohydrolysis, can occur with Nitrocefin, especially under certain conditions.
-
Sub-optimal Buffer Conditions: The composition of your assay buffer can influence the stability of Nitrocefin.
-
Solution: The recommended pH for Nitrocefin assays is typically between 6.5 and 7.5. Avoid buffers containing strong nucleophiles or reducing agents, as these can promote the non-enzymatic breakdown of Nitrocefin. A common and recommended buffer is a phosphate buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
-
Extended Incubation Times: Long incubation periods, particularly at room temperature or higher, can lead to increased autohydrolysis.
-
Solution: If possible, shorten the incubation time. If your enzyme has low activity, consider increasing the enzyme concentration instead of extending the incubation time. Always protect the plate from light during incubation.
-
Q3: My sample wells have high background absorbance, but my blank wells are fine. What does this indicate?
If the high background is specific to your sample wells, the issue likely lies with the sample itself.
-
Intrinsic Sample Absorbance: The sample matrix (e.g., cell lysate, culture supernatant) may contain components that absorb light at the detection wavelength of hydrolyzed Nitrocefin (around 486-490 nm).
-
Solution: Prepare a "sample blank" for each sample. This blank should contain the sample and all assay components except for Nitrocefin. Subtract the absorbance of the sample blank from the absorbance of the corresponding sample well to correct for intrinsic sample absorbance.
-
-
Sample-Induced Nitrocefin Degradation: Components in your sample other than the target β-lactamase could be causing Nitrocefin to break down.
-
Solution: Analyze the composition of your sample matrix. If it contains reactive compounds, you may need to purify your sample or adjust the buffer conditions to minimize these non-specific reactions.
-
Q4: How should I properly blank my plate reader for a Nitrocefin assay?
Correct blanking is crucial for accurate results.
-
For Endpoint Assays: The blank should consist of all the reaction components except the enzyme. This accounts for the absorbance of the buffer and intact Nitrocefin.
-
For Kinetic Assays: A proper blank corrects for both the initial absorbance of the reagents and any non-enzymatic hydrolysis of Nitrocefin.
-
Solution: The most accurate method is to measure the rate of absorbance increase in a blank well (no enzyme) and subtract this rate from the rates of the sample wells. Many plate reader software packages can perform this "blank subtraction" automatically.
-
Data Presentation
The following tables provide quantitative data to assist in optimizing your Nitrocefin assay.
Table 1: Recommended Storage Conditions for Nitrocefin
| Solution Type | Storage Temperature | Recommended Duration | Notes |
| Nitrocefin Powder | -20°C | Up to 12 months | Store under desiccating conditions, protected from light. |
| Nitrocefin Stock (in DMSO) | -20°C | Up to 2 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | ||
| Nitrocefin Working Solution (in buffer) | 4°C | Use within 14 days | Prepare fresh for best results. Discard if color changes. |
Table 2: Typical Reagent Concentrations and Wavelengths
| Parameter | Recommended Range | Notes |
| Nitrocefin Concentration | 50 - 200 µM | The optimal concentration may vary depending on the specific β-lactamase being studied. |
| Buffer | 0.1 M Phosphate Buffer, pH 7.0 | HEPES buffer can also be used. |
| Wavelength (Intact Nitrocefin) | ~390 nm | The color of intact Nitrocefin is yellow. |
| Wavelength (Hydrolyzed Nitrocefin) | 486 - 490 nm | The color of hydrolyzed Nitrocefin is red. |
Experimental Protocols
Protocol 1: Standard Nitrocefin Assay
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of Nitrocefin in 100% DMSO.
-
Prepare a 0.1 M phosphate buffer (pH 7.0).
-
Immediately before use, prepare the Nitrocefin working solution by diluting the stock solution in the phosphate buffer to the desired final concentration (e.g., 100 µM).
-
-
Assay Setup (96-well plate):
-
Add your samples (e.g., purified enzyme, cell lysate) to the appropriate wells.
-
Prepare blank wells containing the assay buffer instead of the enzyme/sample.
-
If necessary, prepare sample blank wells containing the sample and buffer, but to which you will not add Nitrocefin.
-
Bring the final volume in each well to a consistent amount with the assay buffer.
-
-
Initiate the Reaction:
-
Add the Nitrocefin working solution to all wells except the sample blanks.
-
-
Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 490 nm. For kinetic assays, take readings every 1-2 minutes for a set period (e.g., 30-60 minutes). For endpoint assays, incubate for a predetermined time at a constant temperature (e.g., 37°C) and then take a single reading. Protect the plate from light during incubation.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the sample readings. If using sample blanks, subtract their absorbance from the corresponding sample wells.
-
For kinetic assays, determine the rate of reaction (change in absorbance per unit time).
-
Visualizations
Caption: Enzymatic hydrolysis of Nitrocefin by β-lactamase.
Caption: Troubleshooting workflow for high background absorbance.
References
Validation & Comparative
A Head-to-Head Battle of Chromogenic Substrates: Nitrocefin vs. PADAC for Beta-Lactamase Detection
For researchers, scientists, and drug development professionals navigating the landscape of antibiotic resistance, the accurate detection and characterization of beta-lactamase activity is a critical endeavor. The choice of chromogenic substrate for these assays can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of two widely used substrates, Nitrocefin and PADAC, supported by experimental data to inform your selection process.
At a Glance: Key Performance Characteristics
| Feature | Nitrocefin | PADAC |
| Principle | Hydrolysis of the yellow substrate to a red product. | Hydrolysis of the purple substrate to a yellow product. |
| Wavelength Maximum (λmax) | Intact: ~386 nm; Hydrolyzed: ~482 nm[1] | Intact: ~564 nm; Hydrolyzed: Color change to yellow[2] |
| Sensitivity | High, with reported limits of detection as low as 0.06 mU.[3] | Generally considered to have good sensitivity, though it may be less sensitive than nitrocefin for some beta-lactamases.[4] |
| Assay Format | Primarily quantitative (spectrophotometric, microplate-based); also available in qualitative formats (disks).[5] | Primarily qualitative or semi-quantitative (agar plates, test strips); quantitative spectrophotometric format is less common. |
| Stability | Can be light-sensitive and susceptible to degradation in the presence of serum proteins. | Reported to be more stable than Nitrocefin in the presence of serum and various broth culture media. |
| Agreement with Reference Methods | Considered a reference method for beta-lactamase detection. | Shows high agreement (96%) with the Nitrocefin test for detecting beta-lactamase in anaerobic bacteria. |
Delving Deeper: Quantitative Performance
Kinetic Parameters of Beta-Lactamases with Nitrocefin
| Beta-Lactamase | Source Organism | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| TEM-1 | Escherichia coli | 22 | 400 | 1.8 x 10⁷ |
| AmpC | Enterobacter cloacae | 25 | 780 | 3.1 x 10⁷ |
Note: The kinetic parameters for Nitrocefin can vary depending on the specific experimental conditions.
Illustrative Kinetic Parameters of Beta-Lactamases with PADAC
| Beta-Lactamase | Source Organism | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| TEM-1 | Escherichia coli | 75 | 120 | 55 | 7.3 x 10⁵ |
| SHV-1 | Klebsiella pneumoniae | 90 | 150 | 68 | 7.6 x 10⁵ |
| CTX-M-15 | Escherichia coli | 60 | 200 | 91 | 1.5 x 10⁶ |
| AmpC | Enterobacter cloacae | 110 | 80 | 36 | 3.3 x 10⁵ |
| KPC-2 | Klebsiella pneumoniae | 45 | 250 | 114 | 2.5 x 10⁶ |
Disclaimer: The data presented in this table is for illustrative purposes and should be determined experimentally for your specific conditions.
The Chemistry of Color Change: Reaction Mechanisms
The chromogenic properties of both Nitrocefin and PADAC are central to their function. The hydrolysis of the β-lactam ring by a beta-lactamase enzyme induces a conformational change in the molecule, altering its light-absorbing properties and resulting in a visible color change.
In the Lab: Experimental Protocols
Reproducible and reliable data begins with a well-defined experimental protocol. Below are detailed methodologies for performing quantitative beta-lactamase assays using both Nitrocefin and PADAC.
Quantitative Nitrocefin Beta-Lactamase Assay Protocol
Objective: To quantitatively measure the activity of a beta-lactamase enzyme using Nitrocefin.
Materials:
-
Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Purified beta-lactamase enzyme or bacterial lysate
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 482-490 nm
Procedure:
-
Preparation of Working Solution: Prepare a fresh working solution of Nitrocefin (e.g., 100 µM) by diluting the stock solution in phosphate buffer. Protect the solution from light.
-
Enzyme Preparation: Prepare serial dilutions of the beta-lactamase enzyme in phosphate buffer.
-
Assay Setup: To each well of the microplate, add the appropriate volume of the enzyme dilution. Include a negative control with buffer only.
-
Reaction Initiation: Add the Nitrocefin working solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 482-490 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis: Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot. Enzyme activity can be calculated using the Beer-Lambert law, with a molar extinction coefficient for hydrolyzed Nitrocefin of approximately 20,500 M⁻¹cm⁻¹.
Quantitative PADAC Beta-Lactamase Assay Protocol
Objective: To quantitatively measure the activity of a beta-lactamase enzyme using PADAC.
Materials:
-
PADAC powder
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
Purified beta-lactamase enzyme or bacterial lysate
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at the optimal wavelength (e.g., ~564 nm)
Procedure:
-
Preparation of Working Solution: Prepare a working solution of PADAC in Assay Buffer at a concentration of 50-100 µM.
-
Enzyme Preparation: Prepare serial dilutions of the beta-lactamase enzyme in Assay Buffer.
-
Assay Setup: Add 180 µL of the PADAC working solution to each well of a 96-well microplate. Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Reaction Initiation: Add 20 µL of the beta-lactamase enzyme dilution to each well to initiate the reaction.
-
Kinetic Measurement: Immediately start monitoring the decrease in absorbance at the predetermined optimal wavelength in kinetic mode for 5-10 minutes, taking readings every 15-30 seconds.
-
Data Analysis: Plot the absorbance as a function of time for each enzyme concentration. Determine the initial linear rate of the reaction (ΔA/min) for each concentration. Calculate the enzyme activity using the Beer-Lambert law. The change in molar extinction coefficient (Δε) will need to be determined experimentally.
Experimental Workflow Visualization
The general workflow for a quantitative, microplate-based beta-lactamase assay is outlined below.
Conclusion: Making the Right Choice
Both Nitrocefin and PADAC are valuable tools for the detection of beta-lactamase activity. The choice between them will ultimately depend on the specific requirements of the experiment.
Nitrocefin is the more established and well-characterized substrate for quantitative assays, boasting high sensitivity and a wealth of available kinetic data. It is the preferred choice for applications requiring the detection of low levels of enzyme activity and for comparative studies where its performance is a known benchmark.
PADAC , on the other hand, offers the advantage of greater stability, particularly in complex biological matrices like serum. While quantitative protocols are less common and more of the performance parameters need to be determined empirically, its distinct color change and high agreement with Nitrocefin in qualitative tests make it a viable alternative, especially for qualitative screening and in assays where the presence of interfering substances is a concern.
For researchers embarking on new studies, it is recommended to empirically validate the chosen substrate with the specific beta-lactamase and experimental conditions to ensure optimal and reliable results.
References
A Comparative Guide to Validating Novel Beta-Lactamase Activity Using the Nitrocefin Assay
For researchers, scientists, and drug development professionals engaged in the study of antibiotic resistance, the accurate and efficient validation of novel beta-lactamase activity is paramount. This guide provides an objective comparison of the Nitrocefin assay with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes that inactivate β-lactam antibiotics, necessitates robust methods for detecting and characterizing these enzymes.[1] The Nitrocefin assay stands out as a highly sensitive and rapid method for this purpose.[2][3]
Principle of the Nitrocefin Assay
Nitrocefin is a chromogenic cephalosporin that undergoes a distinct color change from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase.[1][2] This color change is due to a shift in the maximum absorbance of the compound from approximately 390 nm to 486 nm. This property allows for both qualitative and quantitative assessment of enzyme activity.
Comparison of Beta-Lactamase Detection Methods
The selection of an appropriate assay for detecting beta-lactamase activity depends on several factors, including sensitivity, specificity, cost, and the specific research question. While the Nitrocefin assay is a widely used and highly sensitive method, other assays offer different advantages.
| Method | Principle | Agreement with Nitrocefin Test | Advantages | Disadvantages |
| Nitrocefin (Cefinase) | Chromogenic Cephalosporin | 100% (Reference Method) | High sensitivity for most β-lactamases, rapid results, suitable for both qualitative and quantitative analysis. | Can be expensive and is light-sensitive. |
| PADAC | Chromogenic Cephalosporin | 96% | Visible color change, relatively stable. | Less sensitive than Nitrocefin for some β-lactamases. |
| Iodometric Method | Reduction of Iodine | 78% | Inexpensive, uses readily available reagents. | Less sensitive and specific than Nitrocefin, can be difficult to interpret. |
| Acidimetric Method | pH Change | 72% | Simple, does not require specialized equipment. | Low sensitivity, not suitable for all bacterial species. |
| PCR (blaZ gene detection) | Genotypic | N/A (Detects gene, not activity) | High specificity for known resistance genes, can be automated. | Does not measure enzyme activity directly, may not detect novel or uncharacterized β-lactamases. |
Experimental Protocols
Detailed methodologies for the Nitrocefin assay and a common alternative, the acidimetric method, are provided below.
Protocol 1: Nitrocefin Assay (Qualitative and Quantitative)
Objective: To detect and quantify beta-lactamase activity in bacterial isolates or purified enzyme preparations.
Materials:
-
Nitrocefin solution (typically 0.5 mg/mL to 1.0 mg/mL in a suitable buffer like PBS, pH 7.0)
-
Bacterial colonies or purified enzyme
-
Microscope slides, filter paper, or a 96-well microplate
-
Sterile loops or pipette tips
-
Spectrophotometer (for quantitative analysis)
Qualitative Procedures:
-
Slide Method:
-
Place a drop of Nitrocefin solution onto a clean microscope slide.
-
Using a sterile loop, pick a single bacterial colony and emulsify it in the drop of Nitrocefin.
-
Observe for a color change from yellow to red. A positive result is typically observed within 5 to 30 minutes.
-
-
Filter Paper Method:
-
Place a piece of filter paper in a petri dish and saturate it with Nitrocefin solution.
-
Smear a bacterial colony onto the impregnated filter paper.
-
A color change to red or pink within 15 to 30 minutes indicates beta-lactamase activity.
-
Quantitative Procedure (Spectrophotometric):
-
Prepare a reaction mixture in a 96-well plate containing the sample (bacterial lysate or purified enzyme) and Nitrocefin solution (final concentration typically 50-100 µM).
-
Measure the absorbance at 486 nm kinetically over a set period.
-
The rate of increase in absorbance is proportional to the beta-lactamase activity.
-
Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of hydrolyzed Nitrocefin. One unit of β-lactamase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at pH 7.0 and 25 °C.
Protocol 2: Acidimetric Method (Qualitative)
Objective: To detect beta-lactamase activity through a change in pH.
Materials:
-
Penicillin G solution (e.g., 6 mg/mL in unbuffered solution)
-
pH indicator (e.g., phenol red or bromocresol purple)
-
Bacterial colonies
-
Test tubes or microtiter plate
Procedure:
-
Prepare a solution of penicillin G and a pH indicator. The initial pH should be adjusted so that the indicator is at its color change point (e.g., pH 8.5 for phenol red).
-
Inoculate the solution heavily with the test bacteria to create a dense suspension.
-
Incubate at room temperature.
-
A color change of the indicator (e.g., from red to yellow for phenol red) within 5-15 minutes indicates the production of penicilloic acid and, therefore, beta-lactamase activity.
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the experimental workflow of the Nitrocefin assay and the underlying enzymatic reaction.
Caption: Experimental workflow for the Nitrocefin assay.
References
A Head-to-Head Comparison: Nitrocefin Assays Versus PCR for the Detection of Beta-Lactamase-Mediated Resistance
For researchers, scientists, and drug development professionals navigating the landscape of antibiotic resistance detection, the choice between phenotypic and genotypic assays is critical. This guide provides an objective comparison of two widely used methods for identifying beta-lactamase-mediated resistance: the chromogenic Nitrocefin assay and the molecular-based Polymerase Chain Reaction (PCR).
The Nitrocefin assay offers a rapid and straightforward phenotypic assessment of beta-lactamase activity. This method relies on the hydrolysis of the chromogenic cephalosporin, Nitrocefin, by beta-lactamase enzymes. This enzymatic cleavage results in a distinct color change, providing a qualitative or quantitative measure of resistance. In contrast, PCR is a genotypic method that detects the presence of specific genes encoding for beta-lactamase enzymes. This technique offers high sensitivity and specificity, enabling the identification of the genetic basis of resistance.
This guide delves into a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Performance Comparison: Nitrocefin Assay vs. PCR
The selection of a detection method often hinges on a balance of sensitivity, specificity, turnaround time, and the nature of the research question. The following table summarizes the key performance metrics of Nitrocefin assays and PCR for the detection of beta-lactamase-mediated resistance.
| Feature | Nitrocefin Assay | PCR (Polymerase Chain Reaction) |
| Principle | Phenotypic: Detects enzyme activity | Genotypic: Detects the presence of resistance genes |
| Sensitivity | Generally lower than PCR; may not detect low-level enzyme expression | High; can detect a single copy of a gene |
| Specificity | High for beta-lactamase activity, but does not identify the specific enzyme | High; primers can be designed to target specific resistance genes |
| Turnaround Time | Rapid: 15 minutes to 1 hour[1][2] | Fast: 2 to 4 hours for real-time PCR[3] |
| Detection Target | Beta-lactamase enzyme activity | DNA sequence of beta-lactamase genes |
| Information Provided | Presence of functional beta-lactamase | Presence of specific resistance gene(s) |
| False Positives | Rare, but can occur with non-enzymatic hydrolysis | Can occur due to contamination |
| False Negatives | Can occur with low enzyme expression or inducible resistance | Can occur if primers do not match the target gene variant or if the gene is not present in the database |
Experimental Protocols
Nitrocefin Assay Protocol (Qualitative Slide Test)
This protocol outlines a common method for the rapid qualitative detection of beta-lactamase production in bacterial isolates.
Materials:
-
Nitrocefin solution (0.5 mg/mL in phosphate buffer, pH 7.0)
-
Microscope slides
-
Sterile inoculating loops or toothpicks
-
Bacterial colonies grown on non-selective agar plates
-
Positive and negative control strains
Procedure:
-
Place a drop of the Nitrocefin solution onto a clean microscope slide.
-
Using a sterile inoculating loop, pick a well-isolated colony from the agar plate.
-
Smear the colony into the drop of Nitrocefin solution on the slide.
-
Observe for a color change. A positive result is indicated by a change in color from yellow to red/pink within 15 minutes.[1] For some staphylococci, this may take up to an hour.[1]
-
A negative result is indicated by the absence of a color change.
-
Include known beta-lactamase-producing (positive control) and non-producing (negative control) strains for quality control.
Multiplex PCR Protocol for Beta-Lactamase Gene Detection
This protocol provides a general framework for the detection of multiple beta-lactamase genes (e.g., blaCTX-M, blaSHV, blaTEM) in a single reaction. Primer sequences and annealing temperatures should be optimized based on the specific genes of interest.
Materials:
-
DNA extraction kit
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Forward and reverse primers for each target gene
-
Nuclease-free water
-
Thermal cycler
-
Gel electrophoresis equipment and reagents
-
DNA ladder
-
Positive control DNA (containing the target genes)
-
Negative control (nuclease-free water)
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit according to the manufacturer's instructions.
-
PCR Reaction Setup: Prepare the PCR reaction mixture in a sterile PCR tube on ice. A typical 25 µL reaction includes:
-
5 µL of DNA template
-
12.5 µL of 2x PCR master mix
-
1 µL of each forward primer (10 µM)
-
1 µL of each reverse primer (10 µM)
-
Nuclease-free water to a final volume of 25 µL
-
-
Thermal Cycling: Place the PCR tubes in a thermal cycler and perform amplification using the following general conditions (to be optimized):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for primer sets)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5-10 minutes
-
-
Gel Electrophoresis:
-
Load the PCR products onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Run the gel at an appropriate voltage until the DNA fragments are well-separated.
-
Visualize the DNA bands under UV light.
-
-
Result Interpretation: The presence of a band of the expected size for a specific gene indicates a positive result. Compare the bands to the DNA ladder and the positive control. The negative control should not show any bands.
Visualizing the Workflows
To further clarify the procedural differences between the Nitrocefin assay and PCR, the following diagrams illustrate their respective experimental workflows.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Rapid, low-cost fluorescent assay of β-lactamase-derived antibiotic resistance and related antibiotic susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Detection of Beta-Lactamases Genes among Enterobacterales in Urine Samples by Using Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
Fluorogenic vs. Chromogenic Substrates for Metallo-β-Lactamase Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of metallo-β-lactamase (MBL) activity is critical in the fight against antibiotic resistance. The choice of substrate—fluorogenic or chromogenic—can significantly impact assay performance. This guide provides an objective comparison of these two classes of substrates, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
Metallo-β-lactamases are a class of zinc-dependent enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, rendering them ineffective. The development of MBL inhibitors is a key area of research, and this requires robust and sensitive assays to screen for and characterize potential drug candidates. The two most common types of substrates used in these assays are chromogenic and fluorogenic, each with its own set of advantages and disadvantages.
Performance Comparison: Quantitative Data
The primary difference between fluorogenic and chromogenic substrates lies in their sensitivity and kinetic parameters. Fluorogenic substrates generally offer higher sensitivity, allowing for the use of lower enzyme concentrations and the detection of weaker MBL activity.[1][2]
A comparative study of chromogenic substrates (imipenem, nitrocefin, CENTA) and umbelliferone-derived fluorogenic substrates (FC4, FC5) with a panel of clinically relevant MBLs (NDM-1, IMP-1, SPM-1, VIM-2) and a model MBL (BcII) revealed that the fluorogenic substrates consistently demonstrated superior kinetic efficiency (kcat/KM).[1][2] For nearly all the tested MBLs, the fluorogenic substrates FC4 and FC5 showed higher kcat/KM values than the chromogenic options.[1]
Below is a summary of the kinetic data for selected MBLs with both chromogenic and fluorogenic substrates.
Table 1: Kinetic Parameters of Chromogenic Substrates for Various MBLs
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (µM-1s-1) |
| NDM-1 | Imipenem | 128 ± 11 | 200 ± 6 | 1.6 |
| Nitrocefin | 33 ± 4 | 70 ± 2 | 2.1 | |
| CENTA | 13 ± 2 | 23 ± 1 | 1.8 | |
| IMP-1 | Imipenem | 233 ± 68 | 20 ± 3 | 0.1 |
| Nitrocefin | 42 ± 10 | 11 ± 1 | 0.3 | |
| CENTA | 46 ± 9 | 19 ± 1 | 0.4 | |
| VIM-2 | Imipenem | 15 ± 2 | 290 ± 9 | 19.3 |
| Nitrocefin | 15.2 ± 1.5 | 290 ± 8 | 19.1 | |
| CENTA | 7.2 ± 1.1 | 120 ± 4 | 16.7 |
Data sourced from a study by Rudino-Pinera et al.
Table 2: Kinetic Parameters of Fluorogenic Substrates for Various MBLs
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (µM-1s-1) |
| NDM-1 | FC4 | 8.8 ± 0.6 | 130 ± 3 | 14.8 |
| FC5 | 11.2 ± 1.1 | 150 ± 5 | 13.4 | |
| IMP-1 | FC4 | 5.3 ± 0.9 | 100 ± 5 | 18.9 |
| FC5 | 5.4 ± 0.7 | 100 ± 4 | 18.5 | |
| VIM-2 | FC4 | 7.2 ± 1.0 | 225 ± 9 | 31.2 |
| FC5 | 13.1 ± 1.9 | 240 ± 12 | 18.3 |
Data sourced from a study by Rudino-Pinera et al.
The high sensitivity of fluorogenic substrates allows for the use of significantly lower enzyme concentrations (pM range) compared to chromogenic substrates (nM range), which is a distinct advantage when working with enzymes that are difficult to express or purify in large quantities.
Signaling Pathways and Experimental Workflow
The fundamental principle behind both substrate types is the enzymatic cleavage of the β-lactam ring by an MBL. This cleavage event triggers a chemical transformation that results in a detectable signal.
A typical experimental workflow for determining MBL activity using either substrate type follows a similar pattern, with the primary difference being the detection method.
Key Features at a Glance
The choice between fluorogenic and chromogenic substrates often comes down to the specific requirements of the experiment, including the need for high sensitivity, the cost of the substrate, and the available equipment.
Experimental Protocols
The following are generalized protocols for MBL activity assays using chromogenic and fluorogenic substrates, based on methodologies described in the literature.
Protocol 1: MBL Activity Assay using a Chromogenic Substrate (e.g., Nitrocefin)
1. Materials:
- Purified MBL enzyme
- Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂ and 0.1 mg/mL BSA.
- Chromogenic Substrate Stock: Nitrocefin (10 mM in DMSO).
- 96-well UV-transparent microplate.
- Spectrophotometer capable of reading absorbance at 486 nm.
2. Procedure:
- Prepare serial dilutions of the nitrocefin stock solution in the assay buffer to achieve a range of final concentrations (e.g., 1 µM to 200 µM).
- In a 96-well plate, add a specific volume of assay buffer and the MBL enzyme to a final concentration in the nM range (e.g., 5-50 nM).
- Equilibrate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.
- Initiate the reaction by adding the desired volume of the nitrocefin working solution to each well.
- Immediately begin monitoring the change in absorbance at 486 nm over time (e.g., every 15 seconds for 5-10 minutes).
- Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.
- Determine the kinetic parameters (KM and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.
Protocol 2: MBL Activity Assay using a Fluorogenic Substrate (e.g., Umbelliferone-derived)
1. Materials:
- Purified MBL enzyme
- Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂ and 0.1 mg/mL BSA.
- Fluorogenic Substrate Stock: (e.g., FC4 or FC5, 10 mM in DMSO).
- 96-well black microplate.
- Fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for umbelliferone).
2. Procedure:
- Prepare serial dilutions of the fluorogenic substrate stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM).
- In a 96-well plate, add a specific volume of assay buffer and the MBL enzyme to a final concentration in the pM range (e.g., 50-500 pM).
- Equilibrate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.
- Initiate the reaction by adding the desired volume of the fluorogenic substrate working solution to each well.
- Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every 15 seconds for 5-10 minutes).
- Calculate the initial reaction velocities from the linear portion of the fluorescence vs. time plot. A standard curve with the free fluorophore (e.g., 7-hydroxycoumarin) can be used to convert fluorescence units to molar concentrations.
- Determine the kinetic parameters (KM and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.
Conclusion
Both fluorogenic and chromogenic substrates are valuable tools for the detection and characterization of metallo-β-lactamases. While chromogenic substrates are often more cost-effective and suitable for routine assays, fluorogenic substrates offer superior sensitivity and are the preferred choice for high-throughput screening, inhibitor characterization, and studies involving low enzyme concentrations. The selection of the appropriate substrate should be based on the specific experimental needs, available instrumentation, and the desired level of sensitivity.
References
A Head-to-Head Comparison of CENTA and Nitrocefin Substrates for β-Lactamase Detection
For researchers, scientists, and drug development professionals engaged in the study of β-lactamase enzymes, the choice of a chromogenic substrate is a critical determinant of experimental success. This guide provides a detailed, data-driven comparison of two widely used chromogenic cephalosporins: CENTA and Nitrocefin, to aid in the selection of the optimal substrate for specific research applications.
Both CENTA and Nitrocefin are invaluable tools for detecting and quantifying the activity of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1][2] Hydrolysis of the β-lactam ring in these substrates by a β-lactamase results in a distinct color change, enabling visual and spectrophotometric measurement of enzyme activity.[1][2] While both substrates serve a similar purpose, they possess distinct chemical and kinetic properties that make them suitable for different experimental contexts.
Performance Characteristics at a Glance
A summary of the key performance characteristics of CENTA and Nitrocefin is presented below, followed by a detailed analysis of their respective advantages and limitations.
| Feature | CENTA | Nitrocefin |
| Color Change | Light yellow to chrome yellow[3] | Yellow to red |
| Wavelength (Intact) | ~340 nm | ~380-390 nm |
| Wavelength (Hydrolyzed) | ~405 nm | ~486-500 nm |
| Molar Extinction Coefficient (Δɛ) | +6,400 M⁻¹cm⁻¹ at 405 nm | +17,500 M⁻¹cm⁻¹ at 486 nm |
| Solubility | Highly soluble in aqueous buffers | Requires DMSO or DMF for stock solutions |
| Stability in Serum | Significant stability; no notable hydrolysis after 1 hour in diluted rabbit serum | Less stable; half-life of 13 minutes under similar conditions |
| Suitability for Plate Assays | Not practical for direct detection of β-lactamase-producing colonies on agar plates. | Can be used for direct colony testing on a slide or plate. |
In-Depth Comparison
Chemical Properties and Handling:
CENTA exhibits superior solubility in aqueous buffers, a significant practical advantage over Nitrocefin, which requires the use of organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for the preparation of stock solutions. This high aqueous solubility simplifies assay preparation and minimizes the potential for solvent-induced effects on enzyme activity. Furthermore, CENTA demonstrates greater stability in the presence of serum, making it a more robust substrate for assays involving complex biological matrices.
Kinetic Performance:
While both are effective substrates for a broad range of β-lactamases, their kinetic parameters can vary significantly depending on the specific enzyme. Nitrocefin generally has a higher molar extinction coefficient, leading to a more pronounced color change upon hydrolysis. This can translate to higher sensitivity in certain applications. However, CENTA has been shown to be a reliable substrate for kinetic studies and for detecting β-lactamases in crude extracts and during purification processes. For some enzymes, such as the OXA-2 class D β-lactamase, CENTA offers an advantage by not exhibiting the burst phenomenon observed with Nitrocefin, which can complicate kinetic analyses.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action of chromogenic cephalosporin substrates and a typical experimental workflow for a β-lactamase assay.
References
A Comparative Guide to Nitrocefin's Cross-Reactivity with Various Beta-Lactamases
For researchers, scientists, and drug development professionals engaged in the study of antibiotic resistance, the selection of a reliable and well-characterized substrate is paramount for accurately assessing the activity of beta-lactamase enzymes. This guide provides a comprehensive comparison of Nitrocefin's performance with a range of beta-lactamases, supported by experimental data. We also present a detailed protocol for its use in quantifying enzyme activity and compare its kinetic parameters with other chromogenic substrates.
Nitrocefin, a chromogenic cephalosporin, is a widely used substrate in beta-lactamase assays.[1] Its utility stems from a distinct color change from yellow to red upon the hydrolysis of its β-lactam ring by a beta-lactamase, a reaction that can be readily monitored spectrophotometrically.[1] This property allows for both qualitative and quantitative assessment of enzyme activity, making it an invaluable tool for studying the kinetics of various beta-lactamases and for screening potential inhibitors.
Quantitative Performance Comparison
The efficacy of Nitrocefin as a substrate is determined by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the affinity of the enzyme for the substrate, with a lower value indicating higher affinity. The kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes the kinetic parameters of Nitrocefin and other chromogenic substrates with a variety of beta-lactamases from different Ambler classes.
Table 1: Kinetic Parameters of Chromogenic Substrates with Various β-Lactamases
| β-Lactamase (Ambler Class) | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Class A | |||||
| TEM-1 | Nitrocefin | 44 | 860 | 19.5 | |
| CENTA | 110 | 780 | 7.1 | ||
| SHV-1 | Nitrocefin | 40 | 1100 | 27.5 | |
| CENTA | 10 | 11 | 1.1 | ||
| CTX-M-15 | Nitrocefin | 120 | 338.3 | 2.8 | |
| BlaC (M. tuberculosis) | Nitrocefin | ~10 | ~1000 | ~100 | |
| Class B (Metallo-β-Lactamases) | |||||
| NDM-1 | Nitrocefin | 26 ± 3 | 110 ± 4 | 4.2 | |
| CENTA | 25 ± 2 | 20 ± 0.5 | 0.8 | ||
| VIM-2 | Nitrocefin | 23 ± 2 | 160 ± 4 | 7.0 | |
| CENTA | 30 ± 2 | 140 ± 3 | 4.7 | ||
| IMP-1 | Nitrocefin | 40 ± 3 | 310 ± 9 | 7.8 | |
| CENTA | 200 ± 10 | 63 ± 2 | 0.3 | ||
| SPM-1 | Nitrocefin | 36 ± 15 (inhibited) | - | - | |
| CENTA | 120 ± 10 | 13 ± 0.4 | 0.1 | ||
| Class C | |||||
| AmpC (E. cloacae P99) | Nitrocefin | 34 | 742 | 21.8 | |
| CENTA | 23 | 34 | 1.5 | ||
| Class D (OXA) | |||||
| OXA-24 | Nitrocefin | - | - | - | |
| OXA-48 | Nitrocefin | - | - | 4.0 x 10⁶ (s⁻¹M⁻¹) | |
| OXA-163 | Nitrocefin | - | - | 1.8 x 10⁶ (s⁻¹M⁻¹) |
Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition. The data presented are representative values from the cited literature.
Experimental Protocols
A generalized protocol for a quantitative, continuous kinetic assay of beta-lactamase activity using Nitrocefin is provided below. This protocol can be adapted for use in both spectrophotometers and microplate readers.
Reagents and Materials:
-
Nitrocefin stock solution (e.g., 10 mg/mL in DMSO).
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Purified beta-lactamase enzyme or bacterial cell lysate.
-
Spectrophotometer or microplate reader capable of kinetic measurements at ~486 nm.
-
Cuvettes or 96-well, clear, flat-bottom microplates.
Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of Nitrocefin in Assay Buffer. A typical starting concentration is 100 µM. Due to its light sensitivity and instability in aqueous solutions, the Nitrocefin working solution should be prepared fresh and protected from light.
-
Dilute the beta-lactamase enzyme preparation in Assay Buffer to a concentration that provides a linear rate of hydrolysis over a 5-10 minute period.
-
-
Assay Setup:
-
Add the appropriate volume of Assay Buffer to a cuvette or the wells of a microplate.
-
Add the Nitrocefin working solution to achieve the desired final concentration.
-
Pre-incubate the reaction mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the diluted beta-lactamase enzyme.
-
Immediately begin monitoring the increase in absorbance at approximately 486 nm in kinetic mode. Record readings at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Plot the absorbance as a function of time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve (ΔA/min).
-
Calculate the enzyme activity using the Beer-Lambert law, incorporating the change in the molar extinction coefficient (Δε) for Nitrocefin upon hydrolysis (typically around +17,500 M⁻¹cm⁻¹ at 486 nm).
-
Visualizations
Mechanism of Action
The hydrolysis of the β-lactam ring in Nitrocefin by a beta-lactamase leads to a conformational change in the molecule, resulting in a color change from yellow to red. This process is the basis for the colorimetric assay.
Caption: Hydrolysis of yellow Nitrocefin to its red product by beta-lactamase.
Experimental Workflow
The following diagram illustrates the general workflow for a quantitative beta-lactamase assay using a chromogenic substrate like Nitrocefin.
Caption: General workflow for a quantitative chromogenic beta-lactamase assay.
Comparison with Other Chromogenic Substrates
While Nitrocefin is a widely used and sensitive substrate, other chromogenic cephalosporins such as PADAC and CENTA have also been employed in beta-lactamase research.
-
PADAC (Pyridine-2-azo-p-dimethylaniline Cephalosporin): This substrate changes color from purple to yellow upon hydrolysis. While it has been used historically, its commercial availability is now limited.
-
CENTA: This yellow chromogenic substrate is readily hydrolyzed by most classes of beta-lactamases. Unlike Nitrocefin, which requires dissolution in DMSO, CENTA is soluble in aqueous buffers. However, the change in its molar extinction coefficient is significantly lower than that of Nitrocefin, which may impact assay sensitivity.
The choice of substrate can influence the kinetic parameters obtained and the overall sensitivity of the assay. The data presented in Table 1 illustrates the variability in enzyme kinetics with different substrates, highlighting the importance of selecting the appropriate substrate for the specific beta-lactamase being investigated.
Conclusion
Nitrocefin remains a robust and versatile tool for the evaluation of beta-lactamase activity. Its high sensitivity, reflected in a significant change in molar extinction upon hydrolysis, and its broad cross-reactivity with a wide range of beta-lactamases make it a preferred choice for many researchers. However, a thorough understanding of its kinetic parameters with specific enzymes and a comparison with alternative substrates are crucial for the design of rigorous and reproducible experiments in the ongoing effort to combat antibiotic resistance.
References
A Comparative Guide to Beta-Lactamase Detection: Assessing the Reproducibility and Accuracy of the Nitrocefin Assay
For researchers, scientists, and drug development professionals engaged in the study of antibiotic resistance, the accurate and reproducible detection of beta-lactamase activity is a critical first step. This guide provides an objective comparison of the Nitrocefin assay with alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.
The production of beta-lactamase enzymes is a primary mechanism of bacterial resistance to beta-lactam antibiotics.[1] The Nitrocefin assay, a widely used chromogenic method, offers a rapid and sensitive means of detecting this enzymatic activity.[2][3] This guide delves into the performance of the Nitrocefin assay, comparing its reproducibility and accuracy with other common detection methods.
Principle of the Nitrocefin Assay
Nitrocefin is a chromogenic cephalosporin that undergoes a distinct color change from yellow to red upon hydrolysis of its beta-lactam ring by a beta-lactamase enzyme.[2][3] This color change can be detected visually for a qualitative result or measured spectrophotometrically for a quantitative assessment of enzyme activity. The reaction is typically rapid, with positive results often appearing within minutes.
dot
Caption: Enzymatic reaction of the Nitrocefin assay.
Comparative Performance of Beta-Lactamase Detection Assays
The choice of a beta-lactamase assay depends on various factors, including the required sensitivity, specificity, throughput, and cost. The following table summarizes the performance of the Nitrocefin assay in comparison to other commonly used methods.
| Method | Principle | Agreement with Nitrocefin Test | Advantages | Disadvantages |
| Nitrocefin (Cefinase) | Chromogenic Cephalosporin | 100% (Reference Method) | High sensitivity, rapid results, suitable for various bacterial species. | Can be expensive, light sensitive. |
| PADAC | Chromogenic Cephalosporin | 96% | Visible color change, relatively stable. | May be less sensitive than nitrocefin for some beta-lactamases. |
| Iodometric Method | Reduction of Iodine | 78% | Inexpensive, readily available reagents. | Less sensitive and specific, can be difficult to interpret. |
| Acidimetric Method | pH Change | 72% | Simple, does not require specialized equipment. | Low sensitivity, not suitable for all bacterial species. |
| PCR (blaZ gene detection) | Genetic | High | Highly sensitive and specific for the targeted gene. | Detects the gene, not necessarily enzyme activity; more complex and expensive. |
Experimental Protocols
Detailed methodologies for the Nitrocefin assay and its alternatives are crucial for reproducibility.
Protocol 1: Nitrocefin Disk/Slide Assay (Qualitative)
This protocol is adapted for the rapid detection of beta-lactamase in bacterial colonies.
Materials:
-
Nitrocefin disks or solution (typically 0.5 mg/mL in DMSO and diluted in phosphate buffer)
-
Sterile loop or applicator stick
-
Microscope slide or Petri dish
-
Sterile distilled water or phosphate buffer
Procedure:
-
Place a Nitrocefin disk on a clean microscope slide or in a Petri dish.
-
Moisten the disk with one drop of sterile distilled water.
-
Using a sterile loop, smear a portion of a bacterial colony onto the disk surface.
-
Observe for a color change from yellow to red. A positive result is typically indicated within 5 to 15 minutes. Reactions appearing after a longer period should be interpreted with caution.
Protocol 2: Spectrophotometric Nitrocefin Assay (Quantitative)
This method allows for the quantification of beta-lactamase activity.
Materials:
-
Nitrocefin solution (concentration to be optimized, e.g., 100 µM)
-
Phosphate buffer (pH 7.0)
-
Bacterial lysate or purified enzyme
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the bacterial lysate/enzyme in a cuvette or microplate well.
-
Initiate the reaction by adding the Nitrocefin solution.
-
Immediately measure the change in absorbance at 486 nm over time.
-
Calculate the rate of hydrolysis, which is proportional to the beta-lactamase activity. One unit of beta-lactamase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at 25°C and pH 7.0.
Protocol 3: Acidimetric (Penicillinase) Test
This method detects the production of penicilloic acid from penicillin.
Materials:
-
Penicillin G solution
-
pH indicator (e.g., bromocresol purple)
-
Bacterial culture
Procedure:
-
Inoculate the test organism into a broth medium containing penicillin and a pH indicator.
-
Incubate the culture.
-
A color change of the indicator (e.g., from purple to yellow for bromocresol purple) indicates a drop in pH due to the formation of penicilloic acid, signifying beta-lactamase activity.
Protocol 4: Iodometric Test
This assay is based on the ability of penicilloic acid to reduce iodine.
Materials:
-
Penicillin G solution
-
Iodine solution
-
Starch solution
-
Bacterial culture
Procedure:
-
Add the bacterial culture to a solution of penicillin G and incubate.
-
Add the starch-iodine solution.
-
The disappearance of the blue color indicates the reduction of iodine by penicilloic acid, confirming beta-lactamase production.
Experimental Workflow for Beta-Lactamase Detection
The general workflow for detecting beta-lactamase activity involves several key steps, from sample preparation to result interpretation.
dot
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Nitrocefin
For researchers and scientists, the integrity of experimental work extends to the responsible management of all laboratory materials, including the proper disposal of chemical reagents. Nitrocefin, a chromogenic cephalosporin widely used for the detection of β-lactamase activity, requires specific handling and disposal procedures to ensure laboratory safety and environmental protection. Adherence to these protocols is essential for minimizing risks associated with its chemical properties and preventing the release of antimicrobially active compounds into ecosystems.
This guide provides immediate safety information and step-by-step operational plans for the disposal of Nitrocefin in various forms, from pure solid to contaminated labware.
Immediate Safety and Handling
Before handling Nitrocefin, it is crucial to review the Safety Data Sheet (SDS) and be aware of its hazards. Nitrocefin is a flammable solid that can cause skin irritation, serious eye damage, and may lead to an allergic skin reaction.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[1][2]
-
Ventilation: Handle solid Nitrocefin and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[2]
-
Contamination: Prevent the generation of dust clouds.[2] Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Hygiene: Do not eat, drink, or smoke in areas where Nitrocefin is handled. Always wash hands thoroughly with soap and water after handling the compound.
Nitrocefin Disposal Workflow
The appropriate disposal procedure for Nitrocefin depends on its form and whether it is contaminated with biohazardous material. The following diagram outlines the decision-making process for proper disposal.
Step-by-Step Disposal Procedures
Follow the appropriate procedure based on the type of Nitrocefin waste.
Procedure 1: Unused/Expired Solid Nitrocefin and Stock Solutions
This method is the standard and recommended procedure for bulk quantities and concentrated solutions.
-
Segregation: Keep Nitrocefin waste separate from other chemical waste streams. Do not mix with other waste.
-
Packaging:
-
Solid Waste: Collect pure solid Nitrocefin in its original container or a clearly labeled, sealed container.
-
Liquid Waste: Collect stock solutions (e.g., in DMSO) in a dedicated, sealed, and labeled hazardous waste container suitable for combustible solvents.
-
-
Labeling: Label the waste container clearly as "Hazardous Waste: Nitrocefin" and include any solvent information (e.g., "in DMSO").
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. The recommended disposal method is combustion in a chemical incinerator equipped with an afterburner and scrubber.
Procedure 2: Used Assay Materials (Potentially Biohazardous)
This procedure applies to liquid waste, culture plates, and Nitrocefin disks that have been used in biological experiments.
-
Biohazard Sterilization:
-
Collect all contaminated materials (pipette tips, plates, disks, liquid cultures) in appropriate biohazard containers.
-
Sterilize the material, typically by autoclaving, following institutional guidelines for biohazardous waste. This step is critical to eliminate any microorganisms. Note that autoclaving sterilizes but does not guarantee complete chemical degradation of Nitrocefin.
-
-
In-Lab Chemical Inactivation (Alkaline Hydrolysis):
-
After autoclaving and allowing the materials to cool, perform chemical inactivation on the liquid portion of the waste. This process uses sodium hydroxide to hydrolyze the β-lactam ring, rendering the molecule inactive.
-
For detailed steps, see the Experimental Protocol section below.
-
-
Final Disposal:
-
Treated Liquid: After successful inactivation and neutralization, the liquid waste should be disposed of as chemical waste according to your institution's policies.
-
Treated Solids: Autoclaved and treated solids (disks, plates, etc.) should be disposed of in the appropriate solid chemical or biohazard waste stream, as directed by your EHS office.
-
Experimental Protocol: In-Lab Chemical Inactivation by Alkaline Hydrolysis
This protocol describes the chemical degradation of Nitrocefin in aqueous solutions using sodium hydroxide (NaOH). It is adapted from established methods for β-lactam antibiotic inactivation.
Objective: To hydrolyze the β-lactam ring of Nitrocefin in liquid waste, eliminating its antimicrobial potential before final disposal.
Methodology:
-
Preparation: In a designated chemical fume hood, place the cooled, autoclaved liquid Nitrocefin waste into a suitable chemical-resistant container (e.g., a glass beaker or flask). Ensure the container is large enough to accommodate the added reagents without splashing.
-
Alkalization: Slowly add a volume of 1 M NaOH solution to the waste. A common recommendation is to add twice the volume of 1 M NaOH relative to the waste liquid to ensure the final concentration is sufficient for hydrolysis.
-
Reaction: Stir the mixture at room temperature for a minimum of 4 hours (240 minutes). This allows for the complete hydrolysis of the β-lactam ring. The characteristic red color of hydrolyzed Nitrocefin may be visible.
-
Neutralization: After the reaction period, carefully neutralize the solution by slowly adding an acid (e.g., 1 M HCl). Use pH paper or a calibrated pH meter to monitor the pH, aiming for a neutral range (pH 6.0-8.0).
-
Disposal: Transfer the neutralized solution to a labeled aqueous chemical waste container for final disposal through your institution's EHS program.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the handling and disposal of Nitrocefin.
| Parameter | Value | Source(s) |
| Storage & Handling | ||
| Recommended Storage Temperature | -18°C to -10°C | |
| Typical Stock Solution | ~10 mg/mL in DMSO | |
| Typical Working Solution | 0.5 - 1.0 mg/mL in buffer | |
| Alkaline Hydrolysis Protocol | ||
| Reagent Concentration | 1 M Sodium Hydroxide (NaOH) | |
| Recommended Reaction Time | ≥ 240 minutes (4 hours) | |
| Spectrophotometry | ||
| Intact Nitrocefin (Yellow) | λmax ≈ 380-390 nm | |
| Hydrolyzed Nitrocefin (Red) | λmax ≈ 490-500 nm |
References
Comprehensive Safety and Handling Guide for Nitrocefin
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Nitrocefin in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
Hazard Identification and Safety Summary
Nitrocefin is a chromogenic cephalosporin widely used for the detection of β-lactamase enzymes. While a valuable laboratory reagent, it presents several hazards that require careful handling.
-
Primary Hazards :
-
Physical Hazards : Classified as a flammable solid.
Due to its characteristics as a physiologically active substance, it must be handled with the care required for hazardous materials.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety when handling Nitrocefin.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Wear safety glasses with side shields or chemical safety goggles. | Protects against splashes and airborne particles, preventing serious eye damage. |
| Hand Protection | Chemical-resistant protective gloves (e.g., Nitrile). | Prevents direct skin contact, irritation, and potential allergic reactions. Gloves must be inspected for integrity before each use. |
| Body Protection | Wear a lab coat or long-sleeved protective clothing. | Minimizes the risk of skin contact from spills or dust. Contaminated work clothing should not be taken out of the laboratory. |
Operational Plan: Handling and Storage
Adherence to strict handling and storage protocols is crucial for maintaining the integrity of Nitrocefin and the safety of laboratory personnel.
Handling Procedures:
-
Avoid Dust and Contact : Always avoid the formation of dust when handling the solid compound. Prevent all contact with eyes, skin, and clothing.
-
Prevent Ingestion/Inhalation : Do not ingest or inhale the compound. Handle in a well-ventilated area.
-
Use Appropriate Tools : Use forceps when handling Nitrocefin discs to avoid direct contact.
-
Hygiene Practices : Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in areas where Nitrocefin is used.
Storage Plan:
-
Temperature : Store the solid compound in a tightly closed container in a freezer at -20°C.
-
Environment : Keep in a dry and well-ventilated place.
-
Light and Moisture : Protect from light and moisture, especially when in solution. Nitrocefin is very light-sensitive.
-
Solution Stability : Stock solutions can be stored at -20°C for up to two weeks.
| Parameter | Specification | Source(s) |
| CAS Number | 41906-86-9 | |
| Molecular Weight | 516.50 g/mol | |
| Appearance | White to yellow solid/powder | |
| Recommended Storage | -20°C, protected from light | |
| Stock Solution Stability | Up to 2 weeks at -20°C | |
| Working Solution Stability | Up to 14 days at -20°C |
Emergency Procedures and Spill Plan
Immediate and appropriate action is critical in the event of exposure or a spill.
Emergency First Aid:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact : Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation or an allergic reaction develops and persists, seek medical attention.
-
Inhalation : Move the person to fresh air. If the person feels unwell, consult a physician.
-
Ingestion : Rinse the mouth out with water. Do not induce vomiting. Seek medical attention if symptoms occur.
Spill Response Workflow
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
